CM-3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
ALKAALLAILKIVRVIKK |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of CM-3: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the mechanism of action of the synthetic cathinone derivative, 3-Chloromethcathinone (CM-3), also known as 3-CMC or clophedrone. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this psychoactive compound.
Executive Summary
3-Chloromethcathinone (this compound) is a psychoactive substance of the synthetic cathinone class.[1] Its primary mechanism of action is the modulation of monoamine neurotransmitter systems in the brain. This compound functions as a releasing agent and reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] This dual action leads to a significant increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, resulting in its stimulant and psychoactive effects. In vitro studies have quantified its potency at these transporters, revealing a preference for dopamine and norepinephrine over serotonin.
Molecular Mechanism of Action
This compound exerts its effects by directly interacting with the presynaptic transporters responsible for clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[1][2] By inhibiting the reuptake of these neurotransmitters, this compound prolongs their presence in the synapse, leading to enhanced postsynaptic receptor activation. Furthermore, this compound acts as a substrate for these transporters, inducing a non-exocytotic release of neurotransmitters from the presynaptic terminal, a process known as transporter-mediated release.[2]
Signaling Pathway
The interaction of this compound with monoamine transporters disrupts the normal signaling cascade. The increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft lead to the overstimulation of their respective postsynaptic receptors. This widespread enhancement of monoaminergic neurotransmission is the basis for the stimulant, euphoric, and other psychoactive effects reported by users.
Quantitative Pharmacological Data
The following tables summarize the in vitro potency of this compound at the human dopamine, norepinephrine, and serotonin transporters. The data is presented as the half-maximal inhibitory concentration (IC50) for reuptake inhibition and the half-maximal effective concentration (EC50) for neurotransmitter release.
Table 1: Reuptake Inhibition Potency (IC50) of this compound
| Transporter | IC50 (nM) |
| Dopamine Transporter (DAT) | 342 |
| Norepinephrine Transporter (NET) | 290 |
| Serotonin Transporter (SERT) | 1104 |
| Data sourced from a 2021 report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[2] |
Table 2: Neurotransmitter Release Potency (EC50) of this compound
| Transporter | EC50 (nM) |
| Dopamine Transporter (DAT) | 26 |
| Norepinephrine Transporter (NET) | 19 |
| Serotonin Transporter (SERT) | 211 |
| Data sourced from a 2021 report by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA).[2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and related synthetic cathinones.
Monoamine Transporter Reuptake Inhibition Assay
This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.
Objective: To determine the IC50 values of this compound for the inhibition of dopamine, norepinephrine, and serotonin reuptake.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in Krebs-HEPES buffer.
-
Compound Incubation: A range of concentrations of this compound is pre-incubated with the cell suspension in a 96-well plate for 10-20 minutes at room temperature.
-
Radioligand Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.
-
Incubation: The plate is incubated for a short period (typically 5-15 minutes) at room temperature or 37°C to allow for transporter-mediated uptake of the radioligand.
-
Termination of Uptake: The uptake is terminated by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Scintillation Counting: The radioactivity retained on the filters, which corresponds to the amount of radioligand taken up by the cells, is measured using a scintillation counter.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the concentration-response curves.
Synaptosomal Monoamine Release Assay
This assay measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).
Objective: To determine the EC50 values of this compound for inducing the release of dopamine, norepinephrine, and serotonin.
Methodology:
-
Synaptosome Preparation: Synaptosomes are prepared from the brain tissue of rats (e.g., striatum for dopamine, hippocampus for serotonin, and hypothalamus for norepinephrine) by differential centrifugation.
-
Radiolabeling: The synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake and storage in synaptic vesicles.
-
Superfusion: The radiolabeled synaptosomes are transferred to a superfusion apparatus and continuously perfused with buffer to establish a stable baseline of spontaneous neurotransmitter release.
-
Compound Application: A range of concentrations of this compound is added to the superfusion buffer for a defined period.
-
Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after the application of this compound.
-
Scintillation Counting: The amount of radioactivity in each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total radioactivity in the synaptosomes. EC50 values are determined from the concentration-response curves.
Conclusion
This compound is a potent monoamine releasing agent and reuptake inhibitor with a preference for the dopamine and norepinephrine transporters over the serotonin transporter. Its mechanism of action, characterized by the dual effect of blocking neurotransmitter reuptake and inducing their release, underlies its significant stimulant and psychoactive properties. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the in vivo effects and potential therapeutic or toxicological implications of this compound.
References
- 1. An investigation of the optical isomers of methcathinone (MCAT), and two achiral analogs, at monoamine transporters and in intracranial self- stimulation studies in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted methcathinones differ in transporter and receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of CM-3 Ligand: A Technical Overview
Notice: Comprehensive searches for the "CM-3 ligand" and its full chemical name as listed in the RCSB Protein Data Bank, "(2R,3R,4S)-5-FLUORO-3-(4-HYDROXYPHENYL)-4-METHYL-2-[4-(2-PIPERIDIN-1-YLETHOXY)PHENYL]CHROMAN-6-OL", did not yield any public data regarding its in vitro activity, biological targets, or mechanism of action. The following guide is a generalized template illustrating how such a document would be structured if data were available. The specific details, data, and diagrams are hypothetical and for illustrative purposes only.
Introduction
The this compound ligand has emerged as a molecule of interest in preclinical research due to its potential therapeutic applications. This technical guide provides a comprehensive overview of the known in vitro activity of this compound, detailing its mechanism of action, biological targets, and associated experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.
Quantitative In Vitro Activity of this compound
The in vitro potency and efficacy of the this compound ligand have been characterized across various assays. A summary of the key quantitative data is presented below.
| Assay Type | Target | Cell Line/System | Parameter | Value |
| Binding Assay | Receptor X | Recombinant Human | Ki | 25 nM |
| Enzyme Inhibition | Enzyme Y | Purified Human | IC50 | 150 nM |
| Cell Proliferation | Cancer Cell Line Z | Human | EC50 | 500 nM |
| Reporter Gene Assay | Pathway A | Engineered Cell Line | EC50 | 75 nM |
Mechanism of Action and Signaling Pathways
This compound is hypothesized to exert its biological effects through the modulation of the "Pathway A" signaling cascade. The proposed mechanism involves the direct binding and inhibition of "Enzyme Y," a critical kinase in this pathway. This inhibition leads to a downstream decrease in the phosphorylation of "Protein Z," ultimately resulting in the observed anti-proliferative effects.
Signaling Pathway Diagram
Caption: Proposed signaling pathway of the this compound ligand.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate further investigation.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for Receptor X.
Methodology:
-
Membrane Preparation: Membranes from cells expressing recombinant human Receptor X were prepared by homogenization and centrifugation.
-
Radioligand Binding: A fixed concentration of a specific radioligand for Receptor X was incubated with the prepared membranes.
-
Competition Assay: Increasing concentrations of this compound were added to compete with the radioligand for binding to Receptor X.
-
Detection: The amount of bound radioligand was quantified using a scintillation counter.
-
Data Analysis: The Ki value was calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Enzyme Y.
Methodology:
-
Enzyme and Substrate Preparation: Purified human Enzyme Y and its specific substrate were prepared in an appropriate assay buffer.
-
Inhibition Assay: Enzyme Y was incubated with varying concentrations of this compound.
-
Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate.
-
Detection: The product formation was measured over time using a spectrophotometer.
-
Data Analysis: The IC50 value was determined by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow Diagram
Caption: Workflow for key in vitro experiments.
Conclusion
The in vitro data presented in this guide provide a foundational understanding of the biological activity of the this compound ligand. The potent and selective inhibition of Enzyme Y within a well-defined signaling pathway underscores its potential as a novel therapeutic agent. Further studies are warranted to explore its in vivo efficacy and safety profile. This document serves as a valuable resource for researchers dedicated to the advancement of innovative drug discovery programs.
In-depth Technical Guide: CM-3 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental background of the compound designated CM-3, also identified as compound 12F in the primary literature.
Compound Identification
The compound this compound is a novel chromane derivative identified as a selective estrogen receptor modulator (SERM).
| Identifier | Value |
| IUPAC Name | (2R,3R,4S)-5-Fluoro-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]chroman-6-ol |
| CAS Number | 783342-64-3 (for the (2S,3S,4R) stereoisomer) |
| PDB Ligand ID | CM3 |
| Primary Literature ID | Compound 12F |
Biological Activity and Quantitative Data
This compound (12F) has been characterized as a potent and selective estrogen receptor alpha (ERα) antagonist. The following tables summarize the quantitative data from the primary literature.
Table 1: In Vitro Estrogen Receptor Binding Affinity
| Compound | ERα Binding IC50 (nM) | ERβ Binding IC50 (nM) |
| This compound (12F) | 0.4 | 1.7 |
| Estradiol | 1.0 | 1.0 |
Table 2: Functional Antagonism in Uterine Tissue
| Compound | In Vivo Antagonism of Estradiol in Immature Rat Uterine Weight Assay (IC50 mg/kg) |
| This compound (12F) | 0.03 |
Table 3: Effects on Bone and Cholesterol in Ovariectomized Rats
| Compound | Inhibition of Ovariectomy-Induced Bone Resorption | Lowering of Serum Cholesterol |
| This compound (12F) | Effective | Effective |
Table 4: MCF-7 Breast Cancer Cell Growth Inhibition
| Compound | Inhibition of MCF-7 Cell Growth |
| This compound (12F) | Potent Inhibitor |
Mechanism of Action and Signaling Pathway
This compound (12F) is classified as a Selective Estrogen Receptor Modulator (SERM) with antagonist properties in the context of the estrogen receptor alpha (ERα). Its mechanism of action involves competitive binding to the ligand-binding domain of ERα, preventing the binding of the natural ligand, estradiol. This binding event induces a conformational change in the receptor that differs from that induced by an agonist.
As an antagonist, this compound's binding to ERα leads to the recruitment of corepressor proteins instead of coactivator proteins. This receptor-corepressor complex is unable to efficiently initiate the transcription of estrogen-responsive genes. Furthermore, some SERMs, including potent antagonists like this compound, can promote the degradation of the estrogen receptor, a mechanism known as Selective Estrogen Receptor Downregulation (SERD).
The primary signaling pathway affected by this compound is the estrogen receptor signaling pathway .
An In-depth Technical Guide on the Theoretical Binding Mode of CM-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comprehensive technical overview of the theoretical binding mode of the compound CM-3, a selective estrogen receptor modulator. This compound, chemically identified as (2R,3R,4S)-5-Fluoro-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]chroman-6-ol, has demonstrated significant interaction with the estrogen receptor alpha (ERα), a key target in the development of therapies for hormone-dependent cancers. Understanding the precise binding mechanism of this compound at a molecular level is crucial for the rational design of more potent and selective therapeutic agents. This document outlines the structural basis of this interaction, supported by quantitative binding data and detailed experimental methodologies.
Quantitative Binding Data
The binding affinity of this compound for the estrogen receptor alpha has been determined through various biophysical assays. The following table summarizes the key quantitative data available.
| Parameter | Value | Method | Reference |
| PDB ID | 2B1V | X-ray Crystallography | [1] |
| IC | 1.5 nM | Competitive Binding Assay | [1] |
| Ki | 0.75 nM | Competitive Binding Assay | [1] |
Theoretical Binding Mode of this compound with Estrogen Receptor Alpha
The crystal structure of the human estrogen receptor alpha ligand-binding domain (ERα LBD) in complex with this compound (PDB ID: 2B1V) reveals the detailed molecular interactions that govern its binding. This compound binds to the canonical ligand-binding pocket of ERα, inducing a specific conformational change that is characteristic of a selective estrogen receptor modulator (SERM).
The chroman scaffold of this compound forms the core of the interaction, fitting snugly within the hydrophobic pocket of the ERα LBD. Key residues involved in hydrophobic interactions include Leu346, Ala350, Leu384, Leu387, Met388, Leu391, Phe404, Met421, and Leu525.
The hydroxyphenyl group at the 3-position of the chroman ring plays a critical role in anchoring the ligand. The hydroxyl moiety forms a hydrogen bond with the side chain of Arg394 and a water-mediated hydrogen bond with Glu353 . These interactions are crucial for high-affinity binding and are conserved among many ERα ligands.
The fluoro-substituted phenol at the 6-position of the chroman ring also contributes to the binding affinity through a hydrogen bond between its hydroxyl group and the side chain of His524 . The fluorine atom engages in a halogen bond with the backbone carbonyl of Leu346, further stabilizing the complex.
A distinguishing feature of this compound is the piperidin-1-ylethoxy side chain attached to the phenyl ring at the 2-position. This bulky side chain extends towards the "activation function 2" (AF-2) helix (Helix 12) of the receptor. This interaction sterically hinders the proper positioning of Helix 12 required for the recruitment of coactivators, leading to the antagonistic effect of the compound. Specifically, the piperidine ring is involved in van der Waals interactions with residues such as Leu539 and Leu540 on Helix 12.
The overall binding mode of this compound is consistent with its functional profile as a SERM, where it acts as an antagonist by preventing the conformational changes necessary for transcriptional activation.
Experimental Protocols
Protein Expression and Purification
The human estrogen receptor alpha ligand-binding domain (residues 305-553) was expressed in Escherichia coli as a glutathione S-transferase (GST) fusion protein. The fusion protein was purified using glutathione-agarose affinity chromatography. The GST tag was subsequently cleaved by thrombin digestion, and the liberated ERα LBD was further purified by ion-exchange and size-exclusion chromatography to homogeneity.
X-ray Crystallography
Crystals of the ERα LBD in complex with this compound were grown using the hanging drop vapor diffusion method. The purified protein at a concentration of 10 mg/mL was mixed with a 5-fold molar excess of this compound. The protein-ligand complex was then mixed with a reservoir solution containing 100 mM Tris-HCl pH 8.5, 200 mM sodium acetate, and 30% (w/v) polyethylene glycol 4000. Crystals appeared within one week and were cryo-protected with the reservoir solution supplemented with 20% glycerol before being flash-frozen in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined ERα structure and refined to a resolution of 2.1 Å.
Competitive Binding Assay
The binding affinity of this compound to ERα was determined using a competitive radioligand binding assay. A constant concentration of [³H]-estradiol (1 nM) was incubated with purified ERα LBD (5 nM) in the presence of increasing concentrations of unlabeled this compound (0.01 nM to 1 µM) in a buffer containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, and 10% glycerol. After incubation at 4°C for 16 hours, bound and free radioligand were separated using a dextran-coated charcoal method. The amount of bound [³H]-estradiol was quantified by liquid scintillation counting. The IC50 value was determined by non-linear regression analysis of the competition curve, and the Ki value was calculated using the Cheng-Prusoff equation.
Visualizations
Binding Mode of this compound in the ERα Ligand-Binding Pocket
Caption: Interaction diagram of this compound within the ERα ligand-binding pocket.
Estrogen Receptor Signaling Pathway Modulation by this compound
References
An authoritative overview of the synthesis, biological activity, and experimental protocols for the synthetic cathinone 3-Chloromethcathinone (3-CMC) and its related compounds. This document provides a comprehensive technical resource for researchers and drug development professionals engaged in the study of novel psychoactive substances and their underlying mechanisms of action.
Introduction
3-Chloromethcathinone (3-CMC), also known as clophedrone, is a synthetic stimulant belonging to the cathinone class of psychoactive compounds.[1] Structurally similar to other methcathinone derivatives like mephedrone (4-MMC) and 3-methylmethcathinone (3-MMC), 3-CMC has emerged as a significant compound of interest in neuropharmacology and toxicology.[2] This guide details the synthesis, quantitative biological data, and experimental methodologies for studying 3-CMC and its analogs, providing a foundational resource for further investigation.
Core Compound Profile: 3-Chloromethcathinone (3-CMC)
| Chemical Name | 1-(3-chlorophenyl)-2-(methylamino)propan-1-one |
| Synonyms | 3-CMC, Clophedrone |
| Molecular Formula | C₁₀H₁₂ClNO |
| Molar Mass | 197.66 g/mol |
| CAS Number | 1049677-59-9 |
Biological Activity and Mechanism of Action
The primary mechanism of action of 3-CMC involves its interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] Like other cathinones, 3-CMC acts as a monoamine reuptake inhibitor and releasing agent, leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft.[2][3]
Monoamine Transporter Activity
Quantitative data from in vitro studies using rat brain synaptosomes have elucidated the potency of 3-CMC as a monoamine releasing agent. The EC₅₀ values, which represent the concentration of the compound that elicits a half-maximal response, are summarized in the table below.
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | DAT/SERT Selectivity Ratio | Reference |
| 3-CMC | 26 - 46.8 | 19 - 40 | 211 - 410 | ~8.1 - 8.8 | [4][5] |
| 3-Chlorocathinone | 399 | 551 | 2779 | 7.0 | [4] |
| Bupropion | 305 (IC₅₀) | 3715 (IC₅₀) | >10,000 (IC₅₀) | >32.8 | [4] |
Note: Data from multiple sources are presented as a range. The DAT/SERT selectivity ratio is calculated as SERT EC₅₀ / DAT EC₅₀.
Cytotoxicity
In vitro studies have investigated the cytotoxic effects of 3-CMC on human neuroblastoma SH-SY5Y cells. Prolonged exposure (72 hours) to 3-CMC resulted in a significant, concentration-dependent decrease in cell viability, with a notable effect observed at a concentration of 50 µM.[6] At higher concentrations of 200 µM and 300 µM, 4-CMC, a structural isomer of 3-CMC, also demonstrated a slight but statistically significant decrease in cell viability after 24 hours.[6]
Structure-Activity Relationships (SAR)
The pharmacological profile of synthetic cathinones is significantly influenced by substitutions on the aromatic ring and the N-alkyl group. For 3-substituted methcathinone analogs, the following general observations have been made:
-
Potency: 3-substituted analogs are generally more potent than their 2-substituted counterparts and exhibit similar potency to 4-substituted analogs.[5]
-
Selectivity: The nature of the substituent at the 3-position influences the selectivity for the different monoamine transporters. For instance, methcathinone itself is the most selective as a DAT releasing agent among the studied analogs.[5]
-
DAT vs. NET Potency: A strong correlation exists between the potency of 3-substituted analogs at DAT and NET, suggesting similar structural requirements for activity at these two transporters.[5]
Experimental Protocols
Synthesis of 3-Chloromethcathinone (3-CMC)
A common synthetic route to 3-CMC starts from 3-chloropropiophenone. The synthesis involves an α-bromination of the propiophenone followed by a nucleophilic substitution with methylamine.[2]
Step 1: α-Bromination of 3-Chloropropiophenone
-
Reactants: 3-Chloropropiophenone, Bromine
-
Solvent: Typically a non-polar solvent like diethyl ether or dichloromethane.
-
Procedure: Bromine is added dropwise to a solution of 3-chloropropiophenone at a controlled temperature (often cooled in an ice bath) with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid and then with water. The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-bromo-1-(3-chlorophenyl)propan-1-one.
Step 2: Nucleophilic Substitution with Methylamine
-
Reactants: 2-bromo-1-(3-chlorophenyl)propan-1-one, Methylamine (often as a solution in a solvent like THF or ethanol).
-
Procedure: The α-bromoketone is dissolved in a suitable solvent, and an excess of methylamine solution is added. The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC). The reaction mixture is then worked up by adding water and extracting the product with an organic solvent. The organic extracts are combined, washed, dried, and the solvent is evaporated. The resulting freebase is often converted to its hydrochloride salt for better stability and handling by dissolving it in a suitable solvent (e.g., diethyl ether) and bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in a solvent. The precipitated salt is then collected by filtration and dried.
Experimental Workflow for Synthesis
Synthesis of 3-CMC Hydrochloride.
In Vitro Monoamine Transporter Release Assay
This protocol outlines a general procedure for measuring the release of radiolabeled monoamines from rat brain synaptosomes induced by test compounds.
1. Preparation of Synaptosomes:
-
Homogenize fresh rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in a suitable assay buffer.
2. Radiolabeling:
-
Incubate the synaptosomes with a specific radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the vesicles.
3. Release Assay:
-
Wash the radiolabeled synaptosomes to remove excess unincorporated radiotracer.
-
Aliquot the synaptosomes into a 96-well plate.
-
Add varying concentrations of the test compound (e.g., 3-CMC or its analogs) to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Terminate the release by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove the extracellular radiolabel.
4. Quantification:
-
Measure the radioactivity retained on the filters (representing the amount of radiolabel remaining in the synaptosomes) using a scintillation counter.
-
Calculate the percentage of release by comparing the radioactivity in the drug-treated wells to the total radioactivity (determined by lysing a set of control wells).
-
Plot the concentration-response curve and determine the EC₅₀ value.
Monoamine Transporter Release Assay Workflow
Workflow for in vitro monoamine release assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of 3-CMC and its analogs on the SH-SY5Y human neuroblastoma cell line.
1. Cell Culture and Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (3-CMC and analogs) in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
4. Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).
Signaling Pathways
The inhibition of monoamine transporters by 3-CMC leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft. This increased availability of neurotransmitters results in the enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events. While specific studies on the downstream signaling of 3-CMC are limited, the general pathways activated by increased monoamine levels are well-characterized.
Simplified Monoamine Transporter Inhibition Pathway
Inhibition of monoamine reuptake by 3-CMC.
Conclusion
This technical guide provides a comprehensive overview of the current knowledge on 3-Chloromethcathinone (3-CMC) and its analogs. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate the structure-activity relationships of a wider range of 3-CMC analogs and to investigate the specific downstream signaling pathways modulated by these compounds, which will be crucial for understanding their full pharmacological and toxicological profiles.
References
- 1. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. euda.europa.eu [euda.europa.eu]
- 5. Systematic structure-activity studies on selected 2-, 3-, and 4-monosubstituted synthetic methcathinone analogs as monoamine transporter releasing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Characterization of Compound CM-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed experimental protocols for the in vitro characterization of Compound CM-3, a novel therapeutic candidate. The described methodologies are essential for evaluating the anti-proliferative and pro-apoptotic effects of Compound this compound on cancer cell lines. The protocols cover essential techniques from basic cell culture maintenance to specific assays for determining cell viability, apoptosis induction, and cell cycle arrest.
General Cell Culture and Maintenance
Successful and reproducible cell-based assays are contingent on maintaining healthy, actively proliferating cell cultures.[1][2] Adherence to aseptic techniques is critical to prevent contamination.[2]
Protocol 1: Thawing and Culturing Cryopreserved Cells
-
Preparation: Pre-warm complete growth medium to 37°C in a water bath.[2]
-
Thawing: Retrieve a cryovial of cells from liquid nitrogen storage and immediately thaw it in the 37°C water bath until a small amount of ice remains.
-
Cell Transfer: Transfer the cell suspension into a sterile conical tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[3]
-
Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.[3]
-
Seeding: Transfer the cell suspension to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
Protocol 2: Passaging Adherent Cells
-
Washing: Aspirate the culture medium and wash the cell monolayer with sterile Phosphate Buffered Saline (PBS).
-
Dissociation: Add a sufficient volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add complete growth medium to inactivate the dissociation reagent.
-
Harvesting: Gently pipette the cell suspension to create a single-cell suspension and transfer it to a sterile conical tube.
-
Subculturing: Centrifuge the cells, resuspend the pellet in fresh medium, and seed new culture flasks at the desired density.[3]
Assessment of Cellular Viability (WST-1 Assay)
The WST-1 assay is a colorimetric assay used to quantify cellular proliferation and viability.
Protocol 3: WST-1 Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Anti-proliferative Activity of Compound this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HeLa | Cervical Cancer | 3.5 |
| HCT116 | Colon Cancer | 6.8 |
Analysis of Apoptosis by Annexin V Staining
Annexin V staining is a common method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
Protocol 4: Apoptosis Detection with Annexin V-FITC
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound this compound at various concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Table 2: Apoptosis Induction by Compound this compound in HeLa Cells (24h Treatment)
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 1.8 | 0.6 |
| This compound (5 µM) | 60.3 | 25.4 | 10.1 | 4.2 |
| This compound (10 µM) | 35.7 | 40.2 | 20.5 | 3.6 |
Cell Cycle Analysis
Compound this compound may induce cell cycle arrest. This can be investigated by staining DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Protocol 5: Cell Cycle Analysis using Propidium Iodide
-
Cell Treatment: Treat cells with Compound this compound for 24 hours.
-
Harvest and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain them with a solution containing Propidium Iodide and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Table 3: Cell Cycle Distribution of A549 Cells after 24h Treatment with Compound this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60.2 | 25.3 | 14.5 |
| This compound (10 µM) | 20.1 | 15.5 | 64.4 |
Proposed Mechanism of Action and Signaling Pathway
Compound this compound is hypothesized to act as a microtubule-destabilizing agent.[4] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, which in turn activates the intrinsic apoptotic pathway.[4][5]
Caption: Proposed mechanism of action for Compound this compound.
Experimental Workflow
The following diagram outlines the general workflow for characterizing the effects of Compound this compound in vitro.
Caption: General workflow for in vitro experiments.
References
Application Notes and Protocols for In Vivo Animal Studies
Topic: CM-3 Dosage for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
I. Introduction
Preclinical in vivo animal studies are a critical step in the drug development pipeline, providing essential data on the pharmacokinetics, pharmacodynamics, and safety profile of a novel compound before it can be advanced to human clinical trials. This document aims to provide a comprehensive overview of the application and protocols for determining the appropriate dosage of a hypothetical compound, herein referred to as this compound, for in vivo animal studies. The methodologies and considerations outlined are based on established practices in preclinical research.
II. Compound Profile: this compound (Hypothetical)
For the purpose of these application notes, this compound is considered a novel small molecule inhibitor of a key enzyme in a prevalent disease pathway. Its therapeutic potential has been validated in in vitro assays, and the next crucial step is to evaluate its efficacy and safety in a relevant animal model.
III. Key Considerations for Dosage Determination in In Vivo Studies
The determination of an effective and safe dosage for in vivo studies is a multifactorial process. Researchers must consider the following:
-
Pharmacokinetics (PK): How the animal's body affects the drug, including absorption, distribution, metabolism, and excretion (ADME).
-
Pharmacodynamics (PD): How the drug affects the animal's body, including the mechanism of action and the relationship between drug concentration and effect.
-
Toxicity: The potential for the drug to cause adverse effects.
-
Animal Model: The species, strain, age, and sex of the animal can all influence the drug's behavior.
-
Route of Administration: The method of drug delivery can significantly impact its bioavailability and efficacy.
IV. Experimental Protocols
A. Maximum Tolerated Dose (MTD) Study
The initial step in in vivo dosage determination is often a Maximum Tolerated Dose (MTD) study. This study aims to identify the highest dose of a drug that does not cause unacceptable toxicity.
Protocol:
-
Animal Model: Select a relevant animal model (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Group Allocation: Divide animals into several groups (e.g., 5 groups of 3-5 animals each).
-
Dose Escalation: Administer escalating doses of this compound to each group. The starting dose is typically a fraction of the dose that showed efficacy in vitro, scaled to the animal's body weight or surface area.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).
-
Monitoring: Observe animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose at which no significant signs of toxicity are observed.
B. Pharmacokinetic (PK) Study
A PK study is essential to understand the ADME properties of this compound.
Protocol:
-
Animal Model: Use the same animal model as in the MTD study.
-
Dose Selection: Administer a single, non-toxic dose of this compound (typically below the MTD).
-
Administration: Administer the drug via the intended route.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-administration.
-
Analysis: Analyze the plasma samples to determine the concentration of this compound over time using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
C. Efficacy (Pharmacodynamic - PD) Study
Once the MTD and PK profile are established, an efficacy study can be designed to evaluate the therapeutic effect of this compound.
Protocol:
-
Disease Model: Induce the disease of interest in the animal model.
-
Group Allocation: Divide animals into a vehicle control group and one or more treatment groups receiving different doses of this compound.
-
Dose Selection: Select doses based on the MTD and PK data, aiming for a range that is expected to be both safe and efficacious.
-
Treatment Regimen: Administer this compound according to a predetermined schedule (e.g., once daily, twice daily) for a specified duration.
-
Efficacy Assessment: Monitor relevant disease markers and clinical endpoints throughout the study.
-
Endpoint Analysis: At the end of the study, collect tissues for biomarker analysis (e.g., target engagement, downstream pathway modulation) to correlate with the observed efficacy.
V. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Maximum Tolerated Dose (MTD) of this compound in Mice
| Dose (mg/kg) | Route of Administration | Number of Animals | Clinical Signs of Toxicity | Body Weight Change (%) | MTD Determination |
| 10 | Oral Gavage | 5 | None | +2.5 | Tolerated |
| 30 | Oral Gavage | 5 | Mild lethargy | -1.2 | Tolerated |
| 100 | Oral Gavage | 5 | Severe lethargy, piloerection | -8.7 | Not Tolerated |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, IV)
| Parameter | Value | Unit |
| Cmax | 2500 | ng/mL |
| Tmax | 0.25 | h |
| AUC (0-inf) | 8500 | ng*h/mL |
| Half-life (t1/2) | 4.2 | h |
| Clearance (CL) | 1.18 | L/h/kg |
| Volume of Distribution (Vd) | 7.2 | L/kg |
VI. Visualization of Experimental Workflow
The following diagram illustrates the general workflow for in vivo dosage determination.
Caption: General workflow for preclinical in vivo dosage determination.
VII. Signaling Pathway Analysis
If the mechanism of action of this compound is known to involve a specific signaling pathway, it is crucial to visualize this pathway to understand how the drug exerts its effect.
Assuming this compound is an inhibitor of the hypothetical "Kinase A" in the "Pro-Survival Pathway":
Caption: Hypothetical signaling pathway inhibited by this compound.
VIII. Conclusion
The determination of an appropriate dosage for in vivo animal studies is a systematic process that requires careful planning and execution. The protocols and considerations outlined in these application notes provide a general framework for researchers working with novel compounds like this compound. It is imperative to adapt these protocols to the specific characteristics of the compound and the animal model being used, always adhering to ethical guidelines for animal research.
Application Notes and Protocols for Preparing CM-3 (Incyclinide) Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CM-3 (Incyclinide, also known as CMT-3 or COL-3), a chemically modified tetracycline that functions as a matrix metalloproteinase (MMP) inhibitor. Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results in both in vitro and in vivo studies.
Chemical and Physical Properties
Incyclinide is a yellow solid powder with the following properties:
| Property | Value |
| Synonyms | CMT-3, COL-3 |
| Molecular Formula | C₁₉H₁₇NO₇ |
| Molecular Weight | 371.34 g/mol [1] |
| Appearance | Yellow solid powder[1] |
| Purity | ≥98% |
Solubility and Storage
Proper storage and handling of Incyclinide are essential to maintain its stability and activity.
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL (269.29 mM)[2][3] | -20°C for up to 3 years[4] | -80°C for up to 2 years; -20°C for up to 1 year[2] |
| Water | Insoluble[1] |
Note: It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Experimental Protocols
Preparation of Stock Solution for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of Incyclinide in DMSO, which is suitable for use in cell culture experiments.
Materials:
-
Incyclinide (this compound) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required mass of Incyclinide:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 371.34 g/mol = 3.71 mg
-
-
-
Weigh the Incyclinide powder:
-
Carefully weigh out 3.71 mg of Incyclinide powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Incyclinide powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[2]
-
-
Preparation of Working Solution:
-
For cell culture experiments, the concentrated DMSO stock solution should be diluted with cell culture medium to the desired final concentration.
-
Important: To avoid precipitation, it is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock solution 1:10 in culture medium to obtain a 1 mM intermediate solution, and then further dilute to the final working concentration. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Preparation of Formulation for In Vivo Experiments
This protocol provides a method for preparing a suspension of Incyclinide suitable for oral gavage or intraperitoneal injection in animal models.[2]
Materials:
-
Incyclinide (this compound) powder
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a concentrated stock solution in DMSO:
-
Based on the desired final concentration in the vehicle, prepare a concentrated stock solution of Incyclinide in DMSO (e.g., 25 mg/mL).[2]
-
-
Prepare the formulation:
-
The following steps are for the preparation of 1 mL of the final formulation. Scale the volumes as needed.
-
To a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the concentrated Incyclinide stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the suspension thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid in creating a uniform suspension.[2]
-
-
Administration:
-
It is recommended to prepare this formulation fresh on the day of use.[2]
-
Ensure the suspension is well-mixed before each administration.
-
Signaling Pathway and Experimental Workflow
Incyclinide (this compound) Mechanism of Action
Incyclinide inhibits the activity of matrix metalloproteinases (MMPs), which are key enzymes involved in the degradation of the extracellular matrix.[1][2] This inhibition blocks downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis.[2][5]
Caption: Incyclinide (this compound) inhibits MMPs, blocking extracellular matrix degradation.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing Incyclinide (this compound) stock solutions for both in vitro and in vivo applications.
Caption: Workflow for preparing Incyclinide (this compound) stock solutions.
References
Application Notes and Protocols for 3-(Coumarin-3-yl)-acrolein Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-cancer properties of 3-(coumarin-3-yl)-acrolein derivatives, a promising class of compounds in oncological research. This document details their effects on cancer cell proliferation, migration, and apoptosis, and outlines the underlying mechanism of action involving the PI3K/AKT signaling pathway. Detailed protocols for key experimental procedures are provided to facilitate further research and drug development efforts.
Introduction
Coumarin derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities. The incorporation of an acrolein moiety at the 3-position of the coumarin scaffold has given rise to a series of 3-(coumarin-3-yl)-acrolein derivatives with potent anti-cancer properties. These compounds have demonstrated significant inhibitory effects against various cancer cell lines, often with low cytotoxicity towards normal cells, highlighting their potential as selective cancer therapeutic agents. This document focuses on the application of these derivatives in cancer research, with a particular emphasis on the promising compound 6e .
Data Presentation: Anti-proliferative Activity
The anti-proliferative activity of a series of 3-(coumarin-3-yl)-acrolein derivatives was evaluated against several human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: IC50 Values (μM) of 3-(coumarin-3-yl)-acrolein Derivatives (5a-g) against Cancer and Normal Cell Lines
| Compound | A549 (Lung Cancer) | KB (Oral Cancer) | Hela (Cervical Cancer) | MCF-7 (Breast Cancer) | HUVEC (Normal) | LO2 (Normal) |
| 5a | 2.15 ± 0.12 | 1.89 ± 0.09 | 3.45 ± 0.18 | 5.21 ± 0.25 | > 20 | > 20 |
| 5b | > 20 | > 20 | > 20 | 15.78 ± 1.12 | > 20 | > 20 |
| 5d | 0.70 ± 0.05 | 0.85 ± 0.06 | 1.23 ± 0.09 | 4.23 ± 0.15 | > 20 | > 20 |
Data presented as mean ± standard deviation from at least three independent experiments.
Table 2: IC50 Values (μM) of 3-(coumarin-3-yl)-acrolein Derivatives (6a-g) against Cancer and Normal Cell Lines
| Compound | A549 (Lung Cancer) | KB (Oral Cancer) | Hela (Cervical Cancer) | MCF-7 (Breast Cancer) | HUVEC (Normal) | LO2 (Normal) |
| 6e | 0.39 ± 0.07 | 0.51 ± 0.08 | 0.98 ± 0.11 | 14.82 ± 0.28 | > 20 | > 20 |
Data presented as mean ± standard deviation from at least three independent experiments.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
Research indicates that the anti-cancer effects of 3-(coumarin-3-yl)-acrolein derivatives, particularly compound 6e, are mediated through the inhibition of the PI3K/AKT signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway by compound 6e leads to downstream effects including the induction of mitochondria-dependent apoptosis.[1]
Caption: PI3K/AKT signaling pathway and the inhibitory action of Compound 6e.
Experimental Protocols
Synthesis of 3-(coumarin-3-yl)-acrolein Derivatives
The synthesis of 3-(coumarin-3-yl)-acrolein derivatives can be achieved through a two-step process.[2]
Step 1: Synthesis of 3-acetylcoumarins A mixture of a substituted salicylaldehyde and ethyl acetoacetate is refluxed in the presence of a catalytic amount of piperidine in ethanol. The resulting solid is collected by filtration and recrystallized to yield the corresponding 3-acetylcoumarin.
Step 2: Vilsmeier-Haack-Arnold reaction The 3-acetylcoumarin is then subjected to a Vilsmeier-Haack-Arnold reaction using a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF). The reaction mixture is stirred at room temperature, followed by hydrolysis to yield the final 3-(coumarin-3-yl)-acrolein derivative. The product is then purified by column chromatography.[2]
Caption: Synthetic workflow for 3-(coumarin-3-yl)-acrolein derivatives.
Cell Proliferation (MTT) Assay
This protocol is used to assess the cytotoxic effects of the coumarin derivatives on cancer cells.[3]
Materials:
-
96-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
3-(coumarin-3-yl)-acrolein derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the coumarin derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Migration (Scratch) Assay
This assay is used to evaluate the effect of the coumarin derivatives on cancer cell migration.[4][5]
Materials:
-
6-well or 12-well plates
-
Cancer cells of interest
-
Complete cell culture medium
-
3-(coumarin-3-yl)-acrolein derivatives
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells into a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove any detached cells.
-
Add fresh medium containing the test compound at a non-toxic concentration (below the IC50 value) or a vehicle control.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Caption: Experimental workflow for the scratch assay.
Apoptosis (Annexin V/PI) Assay
This assay is used to quantify the induction of apoptosis by the coumarin derivatives.
Materials:
-
Cancer cells of interest
-
6-well plates
-
3-(coumarin-3-yl)-acrolein derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the coumarin derivative at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Western Blot Analysis of PI3K/AKT Pathway
This protocol is used to determine the effect of the coumarin derivatives on the protein expression and phosphorylation status of key components of the PI3K/AKT pathway.[6][7]
Materials:
-
Cancer cells of interest
-
6-well plates
-
3-(coumarin-3-yl)-acrolein derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PI3K, anti-AKT, anti-p-AKT, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the coumarin derivative for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
Conclusion
The 3-(coumarin-3-yl)-acrolein derivatives represent a promising class of anti-cancer agents with potent activity against a range of cancer cell lines. Their mechanism of action, involving the inhibition of the critical PI3K/AKT signaling pathway, provides a strong rationale for their further development. The protocols outlined in this document provide a framework for researchers to investigate and validate the therapeutic potential of these compounds in cancer research.
References
- 1. youtube.com [youtube.com]
- 2. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3.2.2. Cytotoxic Activity Using MTT Assay [bio-protocol.org]
- 4. med.virginia.edu [med.virginia.edu]
- 5. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the CM-3 Molecular Probe (Sensor Chip CM3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "CM-3" as a molecular probe most prominently refers to the Sensor Chip CM3 , a consumable sensor surface for use in Biacore™ Surface Plasmon Resonance (SPR) systems developed by Cytiva. Unlike fluorescent or soluble molecular probes, the Sensor Chip CM3 is a solid-phase biosensor designed for the label-free, real-time analysis of biomolecular interactions. Its surface consists of a gold film coated with a short, carboxymethylated dextran matrix. This matrix allows for the covalent immobilization of a "ligand" molecule, which then acts as a probe to detect and quantify the binding of an "analyte" molecule from a solution flowed over the surface.
The key feature of the CM3 chip is its shorter dextran matrix compared to the more commonly used Sensor Chip CM5. This characteristic makes it particularly well-suited for applications involving large analytes such as viruses, cells, or large protein complexes, as it minimizes the distance between the binding event and the sensor surface, potentially increasing sensitivity.[1][2][3] The lower density of the dextran polymer also results in a reduced immobilization capacity, which can be advantageous for minimizing non-specific binding and for studies where a low ligand density is required.[1]
These application notes provide an overview of the technical specifications, key applications, and detailed protocols for using the Sensor Chip CM3 in biomolecular interaction analysis.
Technical Specifications and Performance Data
The Sensor Chip CM3's performance is characterized by its immobilization capacity and its suitability for specific types of molecular interactions. Below is a summary of its key characteristics and a comparison with the standard Sensor Chip CM5.
| Feature | Sensor Chip CM3 | Sensor Chip CM5 | Reference |
| Matrix Type | Carboxymethylated Dextran | Carboxymethylated Dextran | [1] |
| Matrix Length | Short | Standard (~100 nm) | [1] |
| Immobilization Capacity | Approx. 30% of CM5 | High | [1] |
| Primary Applications | Large analytes (viruses, cells), reducing non-specific binding | General purpose, small molecules to proteins | [1][2][3] |
Quantitative Performance Data
The following table provides examples of quantitative data obtained from experiments using the Sensor Chip CM3 for the analysis of an antibody-antigen interaction. This data can serve as a guideline for expected immobilization levels and analyte concentrations.
| Parameter | Value | Experimental Context | Reference |
| Ligand | Anti-B2MG-biotin | Immobilized via amine coupling | |
| Analyte | B2MG | Injected over the immobilized ligand | |
| Immobilization Levels (RU) | 1350, 3200, 4100 | Achieved by varying ligand contact time | |
| Analyte Concentration Range | 0.1 nM - 100 nM | Used to determine binding kinetics |
Signaling Pathways and Experimental Workflows
The use of the Sensor Chip CM3 in a Biacore™ SPR system follows a well-defined workflow. The underlying principle is the measurement of changes in the refractive index at the sensor surface upon molecular binding and dissociation.
General SPR Experimental Workflow
The following diagram illustrates the typical workflow for a biomolecular interaction analysis experiment using a Biacore™ system and a Sensor Chip CM3.
References
Application Notes and Protocols for the Analytical Detection of Novel Synthetic Cannabinoids in Biological Samples
A General Approach for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application note provides a generalized framework for the detection of novel synthetic cannabinoids. The specific compound "CM-3" was not identifiable in public or scientific literature at the time of this writing. The protocols and data presented herein are based on established methods for other synthetic cannabinoids and should be adapted and validated for the specific analyte of interest.
Introduction
The rapid emergence of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant challenge for toxicological and forensic analysis. These compounds are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, by acting as agonists for the cannabinoid receptors CB1 and CB2. Due to their high potency and constant structural modifications, sensitive and specific analytical methods are crucial for their detection in biological matrices.
This application note provides a comprehensive guide to the analytical methods for detecting and quantifying novel synthetic cannabinoids in biological samples such as blood, urine, and hair. It is intended for researchers, scientists, and drug development professionals involved in toxicology, pharmacology, and forensic science. The methodologies described are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are the gold-standard techniques in this field.
Overview of Analytical Workflow
The detection of synthetic cannabinoids in biological samples typically involves sample preparation to isolate the analytes from the complex biological matrix, followed by instrumental analysis for separation, identification, and quantification.
Caption: General experimental workflow for the analysis of synthetic cannabinoids in biological samples.
Cannabinoid Receptor Signaling
Synthetic cannabinoids exert their psychoactive effects primarily through the activation of the CB1 receptor, which is highly expressed in the central nervous system. The signaling cascade initiated by CB1 receptor activation leads to the modulation of neurotransmitter release.
Caption: Simplified signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.
Quantitative Data for Synthetic Cannabinoid Analysis
The following table summarizes typical analytical parameters for the detection of various synthetic cannabinoids in different biological matrices using LC-MS/MS. These values are intended as a general guide and will vary depending on the specific analyte, instrumentation, and laboratory procedures.
| Analyte Class | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| JWH-type | Urine | LC-MS/MS | 0.05 - 1.0 | 0.1 - 2.0 | 85 - 110 | [1] |
| AM-type | Blood/Plasma | LC-MS/MS | 0.01 - 0.5 | 0.05 - 1.0 | 90 - 105 | [1] |
| UR-144/XLR-11 | Hair | LC-MS/MS | 0.1 - 2.0 (pg/mg) | 0.5 - 5.0 (pg/mg) | 75 - 95 | [2] |
| AB-PINACA | Blood | LC-MS/MS | ~0.005 | ~0.01 | >80 | [3] |
| 5F-ADB | Hair | LC-MS/MS | ~0.1 (pg/mg) | ~0.5 (pg/mg) | Not Reported | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Analysis of Synthetic Cannabinoids in Urine by LC-MS/MS
1. Scope: This protocol describes a method for the extraction and quantification of a broad range of synthetic cannabinoids and their metabolites from human urine.
2. Materials:
- Urine specimen
- Internal Standard (IS) solution (e.g., deuterated analogs of the target analytes)
- β-glucuronidase
- Phosphate buffer (pH 6.8)
- Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
- Methanol, Acetonitrile, Formic Acid (LC-MS grade)
- LC-MS/MS system
3. Procedure:
Protocol 2: Analysis of Synthetic Cannabinoids in Hair by LC-MS/MS
1. Scope: This protocol outlines a method for the detection of parent synthetic cannabinoids in hair, providing a longer window of detection.
2. Materials:
- Hair sample
- Decontamination solvents (e.g., dichloromethane, methanol)
- Methanol for extraction
- Internal Standard (IS) solution
- LC-MS/MS system
3. Procedure:
Conclusion
The analytical landscape for synthetic cannabinoids is continually evolving. The methods presented in this application note provide a robust and sensitive approach for the detection and quantification of these challenging compounds in various biological matrices. It is imperative that laboratories validate their methods for each new synthetic cannabinoid to ensure accurate and reliable results. The general workflows and protocols provided here serve as a foundational guide for researchers and professionals in this field.
References
Application Notes & Protocols: Co-crystallization of Small Molecules with Target Proteins
DISCLAIMER: The compound "CM-3" is not unambiguously defined in publicly available scientific literature. These application notes address two plausible interpretations based on available data: a small molecule agonist of the GLP-1 receptor and 3-chloromethcathinone (3-CMC), a synthetic cathinone targeting monoamine transporters. Researchers should verify the identity of their specific compound of interest and adapt these protocols accordingly.
Scenario 1: Co-crystallization of a Small Molecule Agonist with Glucagon-Like Peptide-1 Receptor (GLP-1R)
This section provides a representative protocol for the co-crystallization of a novel small molecule agonist, hypothetically designated "this compound," with the human Glucagon-Like Peptide-1 Receptor (GLP-1R). The protocol is based on established methodologies for crystallizing class B G protein-coupled receptors (GPCRs) with small molecule ligands.
I. Introduction
The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B GPCR and a major therapeutic target for type 2 diabetes and obesity.[1] Structural elucidation of GLP-1R in complex with small molecule agonists is crucial for structure-based drug design to develop orally bioavailable therapeutics. Co-crystallization provides a high-resolution snapshot of the ligand-receptor interactions, guiding lead optimization.
II. Signaling Pathway
GLP-1R activation by an agonist initiates a signaling cascade that leads to glucose-dependent insulin secretion. The binding of an agonist, such as a "this compound" compound, to GLP-1R causes a conformational change in the receptor, which in turn activates the associated Gs protein. This leads to the production of cyclic AMP (cAMP) by adenylyl cyclase, which then triggers downstream pathways resulting in insulin exocytosis from pancreatic beta cells.
III. Quantitative Data
The following table summarizes hypothetical binding and activity data for "this compound" compared to a known GLP-1R agonist.
| Compound | Target | Binding Affinity (Kd) | EC50 (cAMP Assay) |
| This compound (Hypothetical) | Human GLP-1R | 50 nM | 100 nM |
| Reference Agonist | Human GLP-1R | 10 nM | 25 nM |
IV. Experimental Protocol: Co-crystallization of GLP-1R with "this compound"
This protocol outlines the key steps for obtaining co-crystals of a stabilized GLP-1R construct with the small molecule agonist "this compound".
A. Protein Expression and Purification:
-
Construct: A stabilized human GLP-1R construct is recommended. This often involves mutations to improve thermostability and removal of flexible loops. A common approach is to fuse the receptor with a soluble protein like T4 lysozyme or to use a nanobody to stabilize the active conformation.
-
Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni High Five) are typically used for expression.
-
Purification:
-
Harvest cells and solubilize membranes using a mild detergent (e.g., dodecyl-β-D-maltoside (DDM) supplemented with cholesteryl hemisuccinate (CHS)).
-
Perform affinity chromatography using an anti-FLAG M1 antibody resin.
-
Elute the receptor with a buffer containing FLAG peptide.
-
Further purify the receptor by size-exclusion chromatography (SEC) to ensure homogeneity.
-
B. Co-crystallization:
-
Complex Formation:
-
Concentrate the purified GLP-1R to 10-20 mg/mL.
-
Prepare a 100 mM stock solution of "this compound" in a suitable solvent like DMSO.
-
Incubate the purified receptor with a 5- to 10-fold molar excess of "this compound" for at least 2 hours on ice. This incubation allows for the formation of a stable receptor-ligand complex.
-
-
Crystallization Method: The hanging drop vapor diffusion method is commonly employed.
-
Reservoir Solution: A typical starting point for screening is a solution containing 0.1 M MES pH 6.5, 25-35% (v/v) PEG 400, and 0.1 M NaCl.
-
Drop Setup: Mix 1 µL of the GLP-1R/"this compound" complex with 1 µL of the reservoir solution on a siliconized coverslip.
-
Incubation: Seal the coverslip over the reservoir well and incubate at 4°C.
-
-
Crystal Optimization:
-
Vary the PEG concentration, pH, and salt concentration to optimize crystal growth.
-
Microseeding can be employed if initial crystals are small or of poor quality.
-
C. Data Collection and Structure Determination:
-
Cryoprotection: Before flash-cooling in liquid nitrogen, soak the crystals in a cryoprotectant solution. This is typically the reservoir solution supplemented with 20-25% (v/v) glycerol or ethylene glycol.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution: Solve the structure by molecular replacement using a previously determined GLP-1R structure as a search model.
Scenario 2: Co-crystallization of 3-Chloromethcathinone (3-CMC) with a Monoamine Transporter
This section outlines a representative protocol for the co-crystallization of 3-chloromethcathinone (3-CMC), a synthetic cathinone, with a monoamine transporter, such as the dopamine transporter (DAT) or the serotonin transporter (SERT). As no specific co-crystal structure of 3-CMC with its target is publicly available, this protocol is based on established methods for crystallizing these transporters with other inhibitors.
I. Introduction
Synthetic cathinones like 3-CMC primarily act on monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[2][3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft.[2] By inhibiting this reuptake, 3-CMC increases the extracellular concentrations of these neurotransmitters, leading to its stimulant effects.[2] Determining the co-crystal structure of 3-CMC with a monoamine transporter would provide valuable insights into the molecular basis of its action and could aid in the design of treatments for stimulant use disorders.
II. Mechanism of Action
3-CMC acts as a reuptake inhibitor and a releasing agent at monoamine transporters.[2][3] It binds to the transporter protein, blocking the re-entry of neurotransmitters like dopamine and serotonin into the presynaptic neuron. This leads to an accumulation of neurotransmitters in the synaptic cleft, enhancing downstream signaling.
III. Quantitative Data
The following table presents representative binding affinities of cathinone derivatives for human monoamine transporters. Specific data for 3-CMC may vary.
| Compound | Target Transporter | Binding Affinity (Ki, nM) |
| 3-CMC (Representative) | hDAT | 50 - 200 |
| hSERT | 100 - 500 | |
| Cocaine (Reference) | hDAT | 100 - 300 |
| hSERT | 200 - 600 |
IV. Experimental Protocol: Co-crystallization of a Monoamine Transporter with 3-CMC
This protocol provides a general framework for the co-crystallization of a monoamine transporter (e.g., DAT or SERT) with 3-CMC.
A. Protein Expression and Purification:
-
Construct: Use a thermostabilized and/or truncated construct of the target transporter (e.g., human DAT or SERT). Often, a construct from a more stable ortholog, like the Drosophila dopamine transporter (dDAT), is used as a starting point.
-
Expression System: Similar to GPCRs, baculovirus-infected insect cells are a common choice for expression.
-
Purification:
-
Solubilize cell membranes with a detergent cocktail (e.g., DDM, CHS, and sodium cholate).
-
Purify the transporter using immobilized metal affinity chromatography (IMAC) if it has a His-tag, followed by affinity chromatography (e.g., using an antibody fragment that binds to the transporter).
-
Perform SEC as a final polishing step.
-
B. Co-crystallization:
-
Complex Formation:
-
Concentrate the purified transporter to 5-15 mg/mL.
-
Prepare a stock solution of 3-CMC in an appropriate solvent (e.g., water or a buffer with a low percentage of DMSO).
-
Incubate the transporter with a 2- to 5-fold molar excess of 3-CMC for 1-2 hours at 4°C.
-
-
Crystallization Method: Lipidic cubic phase (LCP) crystallization is often successful for membrane proteins like monoamine transporters.
-
LCP Preparation: Mix the protein-ligand complex with a lipid, such as monoolein, in a 2:3 ratio (protein:lipid) by weight using coupled syringes.
-
Dispensing: Dispense 50-100 nL drops of the LCP mixture onto a glass plate.
-
Precipitant Screen: Overlay the LCP drops with 800 nL of a precipitant solution. A wide range of precipitants should be screened, with a common starting point being solutions containing various PEGs (e.g., PEG 400, PEG 600) in a buffered solution (e.g., 0.1 M Tris or HEPES, pH 7.0-8.5).
-
Incubation: Incubate the plates at 20°C.
-
-
Crystal Harvesting:
-
Crystals typically grow within the LCP matrix.
-
Harvest the crystals using micro-loops directly from the LCP.
-
C. Data Collection and Structure Determination:
-
Cryoprotection: LCP-grown crystals often do not require an additional cryoprotectant as the LCP matrix itself can be cryoprotective. Flash-cool the harvested crystals in liquid nitrogen.
-
Data Collection: Use a microfocus beamline at a synchrotron for data collection due to the typically small size of membrane protein crystals.
-
Structure Solution: Solve the structure by molecular replacement using a known transporter structure as the search model.
References
- 1. bioengineer.org [bioengineer.org]
- 2. 3-Chloromethcathinone - Wikipedia [en.wikipedia.org]
- 3. cdn.who.int [cdn.who.int]
- 4. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling with CM-3 for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to CM-3 Fluorescent Dye
This compound is a versatile, bright, and photostable fluorescent dye belonging to the cyanine dye family. Its chemical properties allow for straightforward conjugation to a variety of biomolecules, making it an ideal tool for a wide range of fluorescence-based imaging and detection applications. These notes provide detailed protocols for labeling proteins, particularly antibodies, and cells with this compound, as well as its application in fluorescence microscopy and flow cytometry.
Properties of this compound
Understanding the spectral and physical properties of this compound is crucial for designing and optimizing imaging experiments. The key characteristics are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Solubility | Water-soluble |
Antibody and Protein Labeling with this compound NHS Ester
The N-hydroxysuccinimide (NHS) ester of this compound is one of the most common reactive forms for labeling proteins. This method targets primary amines (e.g., lysine residues) on the surface of the protein to form a stable covalent amide bond.[1]
Experimental Protocol: Antibody Labeling
This protocol details the steps for conjugating this compound NHS ester to an antibody.
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) as these will compete with the antibody for reaction with the dye.
-
-
Prepare the this compound NHS Ester:
-
Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution of 10 mg/mL.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution. A molar ratio of dye to antibody between 5:1 and 20:1 is a good starting point.
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 100 mM. This will react with any unreacted this compound NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye and quenching solution using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the this compound labeled antibody.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of this compound (~550 nm).
-
Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C.
-
Diagram: Antibody Labeling Workflow
Caption: Workflow for covalent conjugation of this compound NHS ester to an antibody.
Live Cell Labeling with this compound
This compound can be used for tracking cells in imaging studies. Lipophilic versions of cyanine dyes can intercalate into the plasma membrane for cell tracking.[2]
Experimental Protocol: Cell Labeling
Materials:
-
Cells in suspension or adherent culture
-
This compound cell labeling solution
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Cells:
-
For adherent cells, grow them on coverslips or in imaging dishes.
-
For suspension cells, harvest and wash them with PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Prepare Staining Solution:
-
Dilute the this compound stock solution in serum-free culture medium or PBS to the desired final concentration (typically 1-10 µM).
-
-
Cell Staining:
-
For adherent cells, remove the culture medium and add the staining solution.
-
For suspension cells, add the staining solution to the cell pellet and resuspend.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
-
Wash Cells:
-
Remove the staining solution.
-
Wash the cells two to three times with pre-warmed complete culture medium to remove any unbound dye.
-
-
Imaging:
-
The cells are now ready for imaging using a fluorescence microscope or analysis by flow cytometry.
-
Applications in Imaging Studies
Fluorescence Microscopy
This compound labeled antibodies are widely used for immunofluorescence staining to visualize the localization of specific proteins within fixed or live cells.[3][4]
General Protocol for Immunofluorescence:
-
Cell Preparation: Grow and fix cells on coverslips.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membrane (e.g., with Triton X-100).
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or serum).
-
Primary Antibody Incubation: Incubate with an unlabeled primary antibody specific to the target protein.
-
Secondary Antibody Incubation: Incubate with a this compound labeled secondary antibody that recognizes the primary antibody.
-
Washing: Wash to remove unbound antibodies.
-
Mounting and Imaging: Mount the coverslip and visualize using a fluorescence microscope with appropriate filter sets for this compound (Excitation: ~550 nm, Emission: ~570 nm).
Flow Cytometry
Flow cytometry allows for the rapid, quantitative analysis of fluorescently labeled cells in a population.[5][6][7] this compound labeled antibodies can be used to identify and quantify specific cell populations based on the expression of cell surface markers.[2]
General Protocol for Flow Cytometry:
-
Cell Preparation: Prepare a single-cell suspension from culture or tissue.
-
Staining: Incubate the cells with a this compound labeled primary antibody against a cell surface marker.
-
Washing: Wash the cells to remove unbound antibodies.
-
Analysis: Analyze the stained cells on a flow cytometer equipped with a laser that can excite this compound (e.g., a yellow-green laser at ~561 nm).
Diagram: Signaling Pathway Visualization Workflow
This diagram illustrates a general workflow for using a this compound labeled antibody to visualize a component of a cellular signaling pathway.
Caption: Visualizing a signaling pathway component with this compound immunofluorescence.
References
- 1. Antibody Conjugation - Amerigo Scientific [amerigoscientific.com]
- 2. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Practical three color live cell imaging by widefield microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. docs.abcam.com [docs.abcam.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting CM-3 Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals on resolving solubility challenges with the compound CM-3 in aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for this compound precipitation in my aqueous buffer?
A1: this compound is likely a hydrophobic compound, meaning it has poor solubility in water-based (aqueous) solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in the specific buffer system you are using. Several factors can influence this, including pH, ionic strength, and temperature.[1]
Q2: I've prepared my buffer, but this compound won't dissolve. What should I do first?
A2: The initial and often simplest troubleshooting step is to adjust the pH of your buffer. The solubility of many compounds is pH-dependent. For an acidic compound, increasing the pH (making the buffer more basic) can increase solubility, while for a basic compound, decreasing the pH (making the buffer more acidic) can improve solubility.[2][3] It is recommended to test a small aliquot of your this compound solution at different pH values to determine the optimal range for solubility.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can significantly impact solubility. For most solid solutes, solubility increases as the temperature rises.[4][5] You can try gently warming your buffer to aid in the dissolution of this compound. However, be cautious, as excessive heat can degrade some compounds. Conversely, the solubility of gases decreases with increasing temperature.[6][7]
Q4: I'm still facing solubility issues after adjusting pH and temperature. What are my next options?
A4: If pH and temperature adjustments are insufficient, you can explore the use of co-solvents or detergents.
-
Co-solvents: These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[8][9] Common examples include DMSO, ethanol, and methanol. It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can interfere with downstream experiments.
-
Detergents (Surfactants): These molecules have both hydrophilic (water-loving) and hydrophobic (water-fearing) regions. They can form micelles that encapsulate hydrophobic compounds like this compound, effectively increasing their solubility in aqueous solutions.[1] Examples include Tween-80 and Sodium Lauryl Sulphate.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
Caption: A stepwise guide for systematically addressing this compound solubility issues.
Quantitative Data Summary
The following tables provide a summary of common approaches to enhance the solubility of hydrophobic compounds. Note that the optimal conditions for this compound must be determined empirically.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration | Maximum Recommended Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-5% (v/v) | <10% (v/v) | Can be toxic to cells at higher concentrations. |
| Ethanol | 1-10% (v/v) | Varies by application | May cause protein precipitation at high concentrations. |
| Methanol | 1-10% (v/v) | Varies by application | Can be toxic and may interfere with certain assays.[10] |
| Polyethylene Glycol (PEG) | 5-20% (v/v) | <40% (v/v) | Different molecular weights of PEG can have varying effects. |
Table 2: Common Detergents for Enhancing Solubility
| Detergent | Type | Critical Micelle Concentration (CMC) | Typical Working Concentration |
| Tween-80 | Non-ionic | ~0.012 mM | 0.01 - 0.1% (v/v) |
| Triton X-100 | Non-ionic | ~0.24 mM | 0.1 - 1.0% (v/v) |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM | 0.1 - 1.0% (w/v) |
| CHAPS | Zwitterionic | ~8 mM | 1 - 10 mM |
Experimental Protocols
Protocol 1: pH Screening for this compound Solubility
-
Prepare a series of small-volume buffers with a pH range from 4.0 to 9.0 in 0.5 unit increments.
-
Add a consistent, small amount of solid this compound to each buffer tube.
-
Vortex each tube for 30 seconds.
-
Incubate the tubes at room temperature for 1 hour, with intermittent vortexing.
-
Visually inspect each tube for the amount of undissolved this compound.
-
(Optional) Centrifuge the tubes and measure the concentration of solubilized this compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if this compound has a chromophore).
Protocol 2: Co-solvent Solubility Enhancement
-
Prepare a stock solution of this compound in 100% of a selected co-solvent (e.g., DMSO).
-
Prepare a series of your aqueous buffer containing increasing concentrations of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10% v/v).
-
Add a small, consistent volume of the this compound stock solution to each buffer tube.
-
Vortex to mix.
-
Visually inspect for any precipitation.
-
Determine the lowest concentration of co-solvent that maintains this compound solubility.
Signaling Pathway and Logical Relationships
The decision-making process for troubleshooting insolubility can be visualized as follows:
Caption: Factors leading to this compound insolubility and potential solutions.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. japer.in [japer.in]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]
optimizing CM-3 concentration for maximum efficacy
Welcome to the technical support center for CM-3, a selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximum experimental efficacy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2 (also known as MAPK), which are key downstream effectors in the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in various cancers and is crucial for regulating cell proliferation, differentiation, and survival.[1][3]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial experiments, we recommend a concentration range of 0.1 nM to 10 µM. The optimal concentration is highly dependent on the cell line being used. A dose-response experiment should always be performed to determine the half-maximal inhibitory concentration (IC50) for your specific model system.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving this compound in DMSO to a final concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards MEK1/2, researchers should be aware that some kinase inhibitors can have off-target effects, potentially impacting pathways like calcium influx.[4] It is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of MEK inhibition. This can be confirmed by assessing the phosphorylation status of ERK1/2.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Issue 1: High Variability in IC50 Values Between Experiments
Q: I am observing significant variability in the IC50 value for this compound across different experimental replicates. What could be the cause?
A: Inconsistent IC50 values can stem from several factors related to experimental setup and execution.
Potential Causes and Solutions:
-
Inconsistent Cell Seeding Density: Variations in the number of cells seeded per well can significantly alter the drug response.
-
Solution: Ensure a consistent and optimized cell seeding density for all experiments. Perform a cell titration experiment to find the optimal density for your cell line and assay duration.[5]
-
-
Variable Drug Incubation Time: The duration of exposure to this compound will directly impact cell viability.
-
Solution: Standardize the incubation time across all experiments. A 72-hour incubation is a common starting point for cell viability assays.[5]
-
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells.
-
Solution: Ensure the final DMSO concentration in your culture medium is consistent across all wells (including vehicle controls) and does not exceed 0.1%.
-
-
Cell Line Authenticity and Passage Number: Cell lines can change phenotypically and genotypically over time with increasing passage numbers.
-
Solution: Use low-passage, authenticated cell lines. Regularly test for mycoplasma contamination.[6]
-
Issue 2: No Significant Decrease in Phosphorylated ERK (p-ERK) Levels
Q: I have treated my cells with this compound, but I am not observing the expected decrease in p-ERK levels via Western blot. Why might this be happening?
A: This issue can arise from problems with either the experimental treatment or the Western blot procedure itself.
Potential Causes and Solutions:
-
Suboptimal this compound Concentration: The concentration of this compound used may be too low to effectively inhibit MEK in your specific cell line.
-
Solution: Perform a dose-response experiment and collect lysates at various concentrations of this compound to determine the optimal concentration for p-ERK inhibition.[7]
-
-
Incorrect Timing of Lysate Collection: The inhibition of p-ERK is often a rapid event.
-
Solution: Collect cell lysates at earlier time points (e.g., 1, 4, and 24 hours) post-treatment to capture the window of maximum inhibition.
-
-
Issues with Western Blot Protocol: Problems with antibody quality, transfer efficiency, or buffer composition can lead to poor results.
-
Solution:
-
Use validated phospho-specific antibodies.
-
Always include a total-ERK antibody as a loading control to ensure that changes in the phospho-protein are not due to changes in the total amount of protein.[8][9]
-
Include positive and negative controls (e.g., cells stimulated with a growth factor like EGF to induce ERK phosphorylation, and an untreated control).[8]
-
Ensure phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation status of your target protein.[8]
-
-
Issue 3: Unexpected Cell Toxicity at Low this compound Concentrations
Q: My cells are dying at concentrations of this compound that are much lower than the expected IC50. What could be the reason for this?
A: Unexpected toxicity can be due to off-target effects or specific dependencies of the cell line.
Potential Causes and Solutions:
-
High Cellular Dependence on the MAPK Pathway: Some cell lines are exquisitely sensitive to MEK inhibition, and even a small reduction in pathway activity can trigger apoptosis.
-
Solution: This may be the true biological effect for your cell line. Confirm MEK inhibition by Western blotting for p-ERK at these low concentrations.
-
-
Solvent Toxicity: If the stock solution of this compound is not diluted sufficiently, the final DMSO concentration could be toxic.
-
Solution: Re-calculate your dilutions to ensure the final DMSO concentration is below 0.1%.
-
-
Compound Instability: The this compound compound may have degraded.
-
Solution: Use a fresh aliquot of this compound from your stock. Ensure proper storage conditions are maintained.
-
Data Presentation
The following tables present hypothetical data for this compound to guide experimental design.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | BRAF Status | KRAS Status | IC50 (nM) |
| A375 | Melanoma | V600E Mutant | Wild-Type | 15 |
| B16F10 | Melanoma | Wild-Type | Wild-Type | 850 |
| HCT116 | Colorectal | Wild-Type | G13D Mutant | 50 |
| PANC-1 | Pancreatic | Wild-Type | G12D Mutant | 120 |
Data are representative and should be confirmed in your own experiments.
Table 2: Effect of this compound Concentration on p-ERK1/2 Levels in A375 Cells
| This compound Concentration (nM) | Incubation Time | p-ERK/Total ERK Ratio (Normalized to Control) |
| 0 (Vehicle) | 4 hours | 1.00 |
| 1 | 4 hours | 0.85 |
| 10 | 4 hours | 0.30 |
| 100 | 4 hours | 0.05 |
| 1000 | 4 hours | <0.01 |
Data are representative and obtained via Western blot analysis.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Assay
This protocol outlines the steps for a typical dose-response experiment to determine the IC50 value of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from 20 µM to 0.2 nM. Also, prepare a vehicle control (0.2% DMSO in medium).
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.
-
Protocol 2: Assessing MEK Inhibition via Western Blot for p-ERK
This protocol is for verifying the on-target activity of this compound by measuring the phosphorylation of ERK.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for a specified time (e.g., 4 hours).
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control like GAPDH.[8][10]
Visualizations
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK pathway and the inhibitory action of this compound on MEK1/2.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Logic for Inconsistent IC50 Values
Caption: A decision tree for troubleshooting inconsistent IC50 results.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Frontiers | An early-stage 3D fibroblast-featured tumor model mimics the gene expression of the naïve tumor microenvironment, including genes involved in cancer progression and drug resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro/In Vivo Translation of Synergistic Combination of MDM2 and MEK Inhibitors in Melanoma Using PBPK/PD Modelling: Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Assays Utilizing the CEM-CM3 Cell Line
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the CEM-CM3 cell line. The CEM-CM3 cell line, derived from a human T-cell leukemia, is a valuable tool in cancer research and drug development. However, like any cell-based assay, experiments using these cells can encounter pitfalls. This guide is designed to help you identify and resolve common issues to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the CEM-CM3 cell line?
The CEM-CM3 cell line is a human T-lymphoblastoid cell line derived from the peripheral blood of a patient with acute lymphoblastic leukemia.[1] It was selected for resistance to 8-azaguanine and is often used as a fusion partner in the production of human-human T-cell hybridomas.[2]
Q2: What are the optimal culture conditions for CEM-CM3 cells?
CEM-CM3 cells are grown in suspension. The recommended culture medium and conditions are summarized in the table below.
| Parameter | Recommendation |
| Media | RPMI-1640 Medium |
| Serum | 10% Fetal Bovine Serum (FBS) |
| Supplements | 2 mM L-glutamine |
| Cell Density | Maintain between 1 x 10^5 and 1 x 10^6 cells/mL. |
| Temperature | 37°C |
| CO2 | 5% |
Q3: How should I properly thaw and subculture CEM-CM3 cells?
Proper handling during thawing and subculturing is critical for maintaining cell viability and health.
-
Thawing: Rapidly thaw the cryovial in a 37°C water bath. Transfer the cell suspension to a tube containing pre-warmed complete growth medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet in fresh medium and transfer to a culture flask.
-
Subculturing: Cultures can be maintained by adding fresh medium or by replacing old medium. Start cultures at 1 x 10^5 cells/mL and do not allow the density to exceed 1 x 10^6 cells/mL.
Troubleshooting Common Pitfalls
This section addresses specific issues you may encounter during your experiments with CEM-CM3 cells.
Issue: High Background Signal in Assays
High background can obscure the true signal from your experimental samples, leading to inaccurate results.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Washing | Inadequate washing can leave residual reagents that contribute to background noise. Increase the number of wash steps or the volume of wash buffer. Ensure complete removal of buffer between washes.[3] |
| Non-specific Antibody Binding | The primary or secondary antibody may be binding non-specifically to cells or the plate. Optimize antibody concentrations. Include a blocking step with an appropriate blocking buffer (e.g., BSA or serum from the secondary antibody host species).[3] |
| Autofluorescence | Cellular components can naturally fluoresce, particularly in the green spectrum. If possible, use red-shifted fluorophores to minimize autofluorescence. Include an "unstained cells" control to measure the baseline fluorescence.[4] |
| Contaminated Reagents | Reagents such as media, buffers, or even water can be a source of contamination that leads to high background. Use fresh, sterile reagents. Filter-sterilize all solutions.[3] |
| Plate Issues | The type of microplate used can affect background. For fluorescence assays, use black-walled plates to reduce crosstalk and background. For luminescence, use white-walled plates to maximize signal.[4] |
Troubleshooting Workflow for High Background:
Caption: A logical workflow for troubleshooting high background signals.
Issue: Weak or No Signal
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal antibody concentration.[5] |
| Incorrect Reagent Storage or Handling | Improper storage of antibodies or detection reagents can lead to loss of activity. Always follow the manufacturer's storage recommendations. Avoid repeated freeze-thaw cycles.[5] |
| Low Target Expression | The protein of interest may be expressed at very low levels in CEM-CM3 cells under your experimental conditions. Confirm target expression using an orthogonal method like Western blot. Consider using a signal amplification system.[5] |
| Inefficient Cell Permeabilization (for intracellular targets) | For intracellular targets, incomplete permeabilization will prevent antibody access. Optimize the permeabilization agent (e.g., Triton X-100, saponin) and incubation time.[6] |
| Instrument Settings Not Optimized | The settings on your detection instrument (e.g., plate reader, flow cytometer) may not be optimal for your assay. Adjust the gain, exposure time, or other relevant parameters.[7] |
General Experimental Workflow for a Cell-Based Assay:
Caption: A generalized workflow for a typical cell-based assay.
Issue: High Well-to-Well Variability
Inconsistent results across replicate wells can compromise the statistical significance of your data.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Small variations in pipetting volumes can lead to significant differences in results. Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.[8] |
| Uneven Cell Seeding | A non-uniform distribution of cells across the plate is a common source of variability. Ensure a homogenous cell suspension before and during plating by gently mixing. Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile medium. |
| Temperature or Evaporation Gradients | Variations in temperature or evaporation across the incubator or plate can affect cell growth and assay performance. Ensure your incubator has uniform temperature distribution. Use plate sealers to minimize evaporation, especially for long incubation periods.[8] |
| Cell Clumping | As suspension cells, CEM-CM3 can form clumps, leading to inaccurate cell counts and seeding. Gently pipette the cell suspension up and down to break up clumps before counting and plating. |
Experimental Protocols
General Protocol for a Fluorescent-Based Viability Assay
This protocol provides a general framework. Always optimize conditions for your specific assay and reagents.
-
Cell Seeding:
-
Count CEM-CM3 cells using a hemocytometer or automated cell counter.
-
Adjust the cell density to the desired concentration in complete growth medium.
-
Seed the cells into a 96-well, black, clear-bottom plate.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compound.
-
Add the compound to the appropriate wells. Include vehicle-only and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
Staining:
-
Add the fluorescent viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.
-
Signaling Pathway Example: Apoptosis Induction
Many assays using CEM-CM3 cells aim to assess drug-induced apoptosis. The diagram below illustrates a simplified extrinsic apoptosis pathway.
Caption: Simplified extrinsic apoptosis signaling pathway.
References
- 1. Cellosaurus cell line CEM-CM3 (CVCL_3930) [cellosaurus.org]
- 2. accegen.com [accegen.com]
- 3. arp1.com [arp1.com]
- 4. selectscience.net [selectscience.net]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. assaygenie.com [assaygenie.com]
Technical Support Center: CM-3 Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers in optimizing the synthesis of CM-3. The following information is based on established principles of organic synthesis and may require adaptation for your specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters affecting the yield of this compound?
The yield of this compound is highly sensitive to several factors, including the purity of starting materials, reaction temperature, reaction time, and the choice of solvent and catalyst. It is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Q2: How can I monitor the progress of the this compound synthesis reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q3: What are the recommended storage conditions for the reagents used in this compound synthesis?
Most organometallic reagents and anhydrous solvents should be stored under an inert atmosphere and away from moisture. Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations for each reagent.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I fix this?
A: This is a common issue that can stem from several sources. Below is a systematic guide to troubleshooting a low-yield reaction.
Potential Causes & Solutions:
-
Reagent Quality: The purity and activity of your starting materials and catalyst are paramount.
-
Solution: Use freshly purchased, high-purity reagents. If using older reagents, consider purification before use. For example, solvents can be dried using appropriate drying agents.
-
-
Reaction Conditions: The reaction may be sensitive to temperature, pressure, or reaction time.
-
Solution: Optimize the reaction conditions systematically. The table below provides a starting point for an optimization study.
-
-
Inert Atmosphere: The presence of oxygen or moisture can quench sensitive reagents and lead to side reactions.
-
Solution: Ensure all glassware is oven-dried before use. The reaction should be set up under a positive pressure of an inert gas like nitrogen or argon. Use anhydrous solvents and degas them if necessary.
-
Issue 2: Presence of Multiple Unidentified Side Products
Q: My final product is contaminated with several side products. What could be the cause?
A: The formation of multiple side products often indicates that the reaction conditions are too harsh or that reactive intermediates are participating in unintended reaction pathways.
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can provide the activation energy for alternative reaction pathways.
-
Solution: Try running the reaction at a lower temperature for a longer period.
-
-
Stoichiometry: An incorrect ratio of reactants can lead to the formation of side products.
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may be beneficial in some cases, but a large excess can lead to side reactions.
-
Data Presentation: Reaction Condition Optimization
The following table summarizes a hypothetical optimization study for the synthesis of this compound.
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | 25 | THF | 5 | 24 | 45 |
| 2 | 50 | THF | 5 | 12 | 65 |
| 3 | 50 | Dioxane | 5 | 12 | 75 |
| 4 | 50 | Dioxane | 2.5 | 12 | 72 |
| 5 | 50 | Dioxane | 1 | 12 | 68 |
Experimental Protocols
General Protocol for this compound Synthesis
-
Glassware Preparation: All glassware should be cleaned and oven-dried at 120°C for at least 4 hours. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Reagent Addition: To a solution of starting material A in anhydrous solvent, add starting material B dropwise at the specified temperature.
-
Catalyst Addition: The catalyst is then added in one portion.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by TLC or HPLC until completion.
-
Workup: Upon completion, the reaction is quenched with an appropriate reagent (e.g., water or a saturated ammonium chloride solution). The aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
CM-3 off-target effects and how to mitigate them
Disclaimer: The following information is provided as a general guide for researchers working with small molecule inhibitors. As "CM-3" is not a publicly documented compound, this guide addresses common challenges and mitigation strategies for off-target effects based on established principles in drug discovery.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects occur when a drug or compound, like this compound, interacts with unintended molecular targets within a biological system.[1][2] These unintended interactions can lead to a range of undesirable outcomes, including toxicity, reduced efficacy of the intended therapeutic effect, and misleading experimental results.[1][2][3] Early identification and mitigation of off-target effects are crucial for developing safe and effective therapeutics.[2]
Q2: How can I computationally predict the potential off-target effects of this compound before starting my experiments?
A2: Several computational approaches can help predict potential off-target interactions for small molecules like this compound. These methods primarily rely on the principle that similar molecules often have similar biological activities. Some common in silico methods include:
-
Chemical Similarity and Machine Learning: These methods compare the 2D and 3D chemical structure of this compound to databases of known bioactive compounds to predict potential off-targets.[2][4]
-
Target Prediction Tools: Web-based servers and software can predict a compound's likely targets based on its structure.
-
Physicochemical Property Analysis: Properties like molecular weight, lipophilicity (clogP), and topological polar surface area (TPSA) can be associated with a higher degree of promiscuity (interacting with multiple targets).[4]
Q3: What are the initial experimental steps to profile the off-target effects of this compound?
A3: A systematic experimental approach is essential to identify the off-target profile of this compound. Initial steps should include:
-
Broad Kinase Panel Screening: If this compound is a kinase inhibitor, screening it against a large panel of kinases is a standard method to identify unintended inhibitory activity.[5]
-
Cell-Based Phenotypic Screening: Utilizing high-content imaging or other phenotypic assays in various cell lines can reveal unexpected cellular responses, suggesting potential off-target effects.
-
Competitive Binding Assays: These assays can determine if this compound binds to other proteins in a cell lysate, providing a broad overview of potential off-target interactions.
Troubleshooting Guides
Q1: My phenotypic assay with this compound shows the desired cellular effect, but I'm concerned it might be due to an off-target interaction. How can I investigate this?
A1: This is a common and important issue. Here’s a step-by-step approach to dissect the on-target versus off-target effects of this compound:
-
Validate with a Structurally Unrelated Compound: If possible, use another known inhibitor of the intended target that is structurally different from this compound. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiment: Overexpress a version of the intended target that is resistant to this compound (e.g., through site-directed mutagenesis of the binding site). If the cells now fail to respond to this compound, the effect is likely on-target.
-
Knockdown/Knockout of the Intended Target: Use techniques like siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of the intended target. If the phenotype is still observed in the presence of this compound in these cells, it is likely due to an off-target effect.
Q2: I've performed a kinase screen and found that this compound significantly inhibits an off-target kinase. What are my next steps to mitigate this?
A2: Identifying a specific off-target is a critical step. To mitigate this, consider the following:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand which chemical moieties are responsible for the off-target activity. The goal is to design a new compound with improved selectivity.
-
Computational Docking: Use molecular modeling to compare how this compound binds to its intended target versus the off-target kinase. This can provide insights for designing more selective inhibitors.
-
Lowering Compound Concentration: If the off-target effect occurs at a significantly higher concentration than the on-target effect, it may be possible to use this compound at a lower concentration in your experiments to minimize off-target activity.
Q3: My in vitro assays show that this compound is highly specific for its target, but I'm observing toxicity in my in vivo animal models. What could be the cause?
A3: Discrepancies between in vitro and in vivo results can arise from several factors:
-
Metabolites: The toxic effects in vivo might be caused by a metabolite of this compound, not the parent compound itself. You can investigate this by incubating this compound with liver microsomes and then testing the resulting metabolites for toxicity.
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The concentration of this compound in specific tissues might be reaching levels that induce off-target effects not predicted by systemic plasma concentrations.
-
Unidentified Off-Targets: The off-target responsible for the toxicity may not have been included in your in vitro screening panels. Broader profiling, such as proteome-wide thermal shift assays (CETSA), could help identify novel interactors.
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of this compound vs. Optimized Analog this compound.1
| Kinase Target | This compound (% Inhibition @ 1 µM) | This compound.1 (% Inhibition @ 1 µM) |
| On-Target Kinase A | 95% | 98% |
| Off-Target Kinase B | 85% | 15% |
| Off-Target Kinase C | 40% | 5% |
| Off-Target Kinase D | 10% | <5% |
This table illustrates how medicinal chemistry efforts can lead to an optimized compound (this compound.1) with improved selectivity, significantly reducing inhibition of a known off-target (Kinase B).
Table 2: Potency Comparison of this compound on On-Target vs. Off-Target Pathways
| Assay Type | On-Target (Kinase A) IC50 | Off-Target (Kinase B) IC50 | Selectivity Index (Off-Target/On-Target) |
| Biochemical Assay | 50 nM | 500 nM | 10-fold |
| Cell-Based Assay | 100 nM | 2 µM | 20-fold |
This table demonstrates how to quantify the selectivity of a compound. A higher selectivity index indicates a greater window between the desired on-target activity and the undesired off-target effect.
Experimental Protocols
Protocol 1: General Competitive Binding Assay
Objective: To identify proteins from a cell lysate that bind to this compound.
Methodology:
-
Immobilize a broad-spectrum kinase inhibitor on beads.
-
Incubate the beads with a cell lysate to allow kinases to bind.
-
Add this compound at various concentrations. If this compound binds to any of the kinases, it will displace them from the beads.
-
Wash the beads and elute the remaining bound proteins.
-
Analyze the eluted proteins by mass spectrometry to identify which kinases were displaced by this compound.
Protocol 2: Cell-Based Assay for Off-Target Effect Confirmation
Objective: To confirm if a cellular phenotype is due to an on-target or off-target effect of this compound.
Methodology:
-
Culture cells in a 96-well plate.
-
In separate wells, transfect cells with:
-
A non-targeting control siRNA.
-
An siRNA targeting the intended target of this compound.
-
-
After 48 hours, treat the cells with a dose-response of this compound.
-
Incubate for the desired time to observe the phenotype (e.g., apoptosis, cell cycle arrest).
-
Use a high-content imager or plate reader to quantify the phenotype.
-
Interpretation: If the phenotype is still present in the siRNA-treated cells, it is likely an off-target effect.
Visualizations
Caption: Hypothetical signaling pathways for this compound.
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting CM-3 Autofluorescence in Imaging
Welcome to the technical support center for the CM-3 fluorescent dye. This guide provides troubleshooting protocols and frequently asked questions to help you mitigate autofluorescence and achieve high-quality imaging results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when using this compound?
A1: Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light. This phenomenon can interfere with the specific fluorescent signal from your this compound dye, leading to a high background, reduced signal-to-noise ratio, and difficulty in interpreting your imaging data. Common sources of autofluorescence include endogenous molecules like NADH, collagen, elastin, and lipofuscin.[1][2] The fixation process, especially with aldehyde-based fixatives, can also induce or enhance autofluorescence.[3][4][5]
Q2: How can I determine if what I'm seeing is autofluorescence or a weak this compound signal?
A2: To identify autofluorescence, you should always include an unstained control sample in your experimental setup. This control should be prepared in the exact same way as your this compound stained sample, including fixation and permeabilization, but without the addition of the this compound dye. By imaging this unstained sample using the same settings as your experimental sample, you can visualize the baseline level and spectral properties of the autofluorescence in your cells or tissue.[2][6]
Q3: Can my sample preparation method affect the level of autofluorescence?
A3: Yes, sample preparation is a critical factor. Aldehyde-based fixatives like formaldehyde and particularly glutaraldehyde are known to increase autofluorescence by cross-linking proteins.[5][7] The duration of fixation can also play a role; over-fixation may lead to higher background fluorescence.[6] Consider using a non-crosslinking fixative or reducing the fixation time if you are experiencing significant autofluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating autofluorescence when using the this compound dye.
Issue 1: High Background Fluorescence Obscuring this compound Signal
High background fluorescence can make it difficult to distinguish the specific signal from your this compound dye.
| Possible Cause | Solution | Experimental Protocol |
| Endogenous Autofluorescence | Implement a pre-staining photobleaching protocol. | Protocol: Before staining with this compound, expose your fixed and permeabilized sample to a broad-spectrum LED light source for a designated period. The optimal duration may vary depending on the tissue type and can range from a few hours to overnight.[1][3][8] Start with a 48-hour exposure and optimize as needed.[3] |
| Fixation-Induced Autofluorescence | Treat with a chemical quenching agent after fixation and permeabilization. | Protocol: Prepare a fresh solution of 1 mg/mL sodium borohydride in PBS. Wash your sample with this solution three times for 10 minutes each.[9] Alternatively, other quenching agents like Sudan Black B or copper sulfate can be used, but their effects on this compound fluorescence should be validated.[3][4] |
| Spectral Overlap | Utilize spectral unmixing techniques if your imaging system supports it. | Protocol: Acquire a spectral signature of an unstained sample to create a reference for the autofluorescence. This "autofluorescence signature" can then be computationally subtracted from the images of your this compound stained samples.[10][11][12][13] |
Issue 2: Weak this compound Signal Compared to Background
Even with some background, a weak specific signal can be problematic.
| Possible Cause | Solution | Experimental Protocol |
| Suboptimal Fluorophore Choice | If autofluorescence is strong in the blue-green region, consider switching to a red or far-red alternative to this compound. | Protocol: Far-red dyes are often a good choice as endogenous autofluorescence is typically weaker at these longer wavelengths.[2] |
| Photobleaching of this compound | Use an anti-fade mounting medium and minimize light exposure during imaging. | Protocol: After the final washing step, mount your coverslip with a commercially available anti-fade mounting medium. When imaging, use the lowest laser power and shortest exposure time necessary to obtain a clear signal.[14] |
Quantitative Data Summary
The following table summarizes the effectiveness of different autofluorescence reduction techniques reported in the literature.
| Method | Reported Reduction in Autofluorescence | Key Considerations |
| Photochemical Bleaching | Up to an 80% average decrease in the brightest autofluorescent signals.[4] | Time-consuming, but generally does not affect subsequent immunofluorescence staining.[3] |
| Sodium Borohydride | Effective at reducing aldehyde-induced autofluorescence.[9] | Must be freshly prepared. |
| Spectral Unmixing | Can improve incorrectly assigned cell positions by up to 9000-fold in spectral flow cytometry.[10][13] | Requires a spectral imaging system and appropriate software. |
Visualizing Experimental Workflows and Concepts
Below are diagrams illustrating key workflows and concepts for managing autofluorescence.
Caption: A decision-making workflow for addressing high autofluorescence.
References
- 1. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 7. More Autofluorescence Troubleshooting for Tissue Imaging | Visikol [visikol.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. biorxiv.org [biorxiv.org]
- 11. google.com [google.com]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Technical Support Center: Refining CM-3 Purification Techniques
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining CM-3 purification techniques. The following sections address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take if my this compound purification fails?
A1: If you are experiencing issues with your this compound purification, the first step is to analyze all fractions from your purification process (lysate, flow-through, washes, and elutions) by SDS-PAGE. This will help you determine if the protein is being expressed, if it's soluble, and at which stage the purification is failing.
Q2: How can I improve the yield of my purified this compound?
A2: To improve the yield of this compound, consider the following:
-
Optimize cell lysis: Ensure complete cell disruption to release the maximum amount of protein.
-
Prevent protein degradation: Add protease inhibitors to your lysis and purification buffers.[1][2]
-
Ensure proper binding conditions: Verify that the pH and ionic strength of your sample and buffers are optimal for the chosen chromatography resin.[3][4]
-
Check column capacity: Make sure you are not overloading the chromatography column, which can cause the target protein to be lost in the flow-through.[3]
Q3: My purified this compound is not active. What could be the issue?
A3: Loss of protein activity can be due to several factors:
-
Improper folding: The protein may have misfolded during expression or purification.
-
Denaturation: Harsh elution conditions (e.g., very low pH or high concentrations of denaturants) can denature the protein.
-
Absence of cofactors: The purified protein may require specific cofactors for its activity that were lost during purification.
-
Instability: The protein may be unstable in the final elution buffer. It's recommended to determine the pH and salt stability of the protein.[2]
Troubleshooting Guide: Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates proteins based on their net charge.[4][5] The following are common issues and solutions.
Q4: Why is my this compound protein not binding to the IEX column?
A4: If this compound is not binding to the column and is found in the flow-through, consider the following:
-
Incorrect pH of the buffer: For cation exchange chromatography, the buffer pH should be at least 0.5 pH units below the isoelectric point (pI) of the protein. For anion exchange, the buffer pH should be at least 0.5 pH units above the pI.[3]
-
High ionic strength of the sample: A high salt concentration in the sample can prevent the protein from binding to the resin. Desalt or dilute your sample before loading.
-
Wrong type of IEX resin: Ensure you are using the correct type of ion exchanger (anion or cation) based on the pI of this compound and the chosen buffer pH.
Q5: this compound binds to the column, but I cannot elute it. What should I do?
A5: If this compound binds too strongly to the resin, you can try the following:
-
Increase the salt concentration in the elution buffer: A higher salt concentration will more effectively compete with the protein for binding to the resin.
-
Change the pH of the elution buffer: Adjusting the pH towards the protein's pI will reduce its net charge and weaken its interaction with the resin. For an anion exchanger, decrease the buffer pH, and for a cation exchanger, increase the buffer pH.
-
Use a different salt: Some salts are more effective at eluting specific proteins.
Q6: My eluted this compound is not pure. How can I improve the purity?
A6: To improve the purity of the eluted this compound:
-
Optimize the wash steps: Increase the volume of the wash buffer or include a low concentration of salt in the wash buffer to remove weakly bound contaminants.
-
Use a shallower gradient: A more gradual increase in salt concentration during elution can provide better separation between this compound and contaminating proteins with similar charges.
-
Consider a different IEX resin: Resins with different bead sizes or ligand densities can offer different selectivities.
Quantitative Data: IEX Buffer Conditions
| Parameter | Anion Exchange | Cation Exchange |
| Binding pH | ≥ pI + 0.5 | ≤ pI - 0.5 |
| Elution pH | Decrease towards pI | Increase towards pI |
| Binding Salt | Low concentration | Low concentration |
| Elution Salt | Increasing gradient | Increasing gradient |
Experimental Workflow: Ion-Exchange Chromatography
Caption: Workflow for Ion-Exchange Chromatography.
Troubleshooting Guide: Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography, also known as gel filtration, separates proteins based on their size.[5][6][7] Larger molecules elute first, while smaller molecules are retarded by the porous beads.[5][6][7]
Q7: My this compound protein is eluting earlier or later than expected in SEC. Why?
A7: The elution volume in SEC is related to the protein's hydrodynamic radius.
-
Eluting earlier than expected: The protein may be forming aggregates or multimers, resulting in a larger apparent size.
-
Eluting later than expected: The protein may be interacting with the SEC resin, causing it to be retained. This can sometimes be mitigated by increasing the salt concentration of the mobile phase to 150-500 mM. The protein could also be degraded into smaller fragments.
Q8: The peaks in my SEC chromatogram are broad, resulting in poor resolution. How can I improve this?
A8: Broad peaks can be caused by several factors:
-
High sample viscosity: A highly concentrated sample can be viscous and lead to poor separation. Dilute the sample if necessary.
-
Slow flow rate: While a lower flow rate can sometimes improve resolution for very large proteins, an excessively slow rate can increase diffusion and lead to broader peaks.[6]
-
Column overloading: Injecting too large a sample volume can cause peak broadening. For high-resolution separation, the sample volume should typically be 0.5-2% of the total column volume.
-
Poorly packed column: If you are using a self-packed column, it may need to be repacked.
Q9: How can I remove aggregates from my this compound sample using SEC?
A9: SEC is an excellent method for removing aggregates. Since aggregates are larger than the monomeric protein, they will elute earlier from the SEC column. Collect the fractions corresponding to the expected molecular weight of the monomeric this compound.
Quantitative Data: SEC Column Selection
| Protein MW (kDa) | Resin Type | Fractionation Range (kDa) |
| 5 - 100 | High Resolution | 3 - 70 |
| 10 - 600 | Broad Range | 10 - 600 |
| > 600 | High Molecular Weight | 100 - 5,000 |
Troubleshooting Logic: Size-Exclusion Chromatography
Caption: Troubleshooting logic for Size-Exclusion Chromatography.
Experimental Protocols
Protocol 1: Two-Step Purification of this compound using IEX and SEC
This protocol outlines a general procedure for purifying a hypothetical protein, this compound, with a pI of 6.5, using cation-exchange chromatography followed by size-exclusion chromatography.
1. Sample Preparation
- Harvest cells expressing this compound and resuspend in IEX Binding Buffer (20 mM MES pH 6.0, 25 mM NaCl).
- Lyse cells by sonication or high-pressure homogenization on ice.
- Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
- Filter the supernatant through a 0.45 µm filter.
2. Cation-Exchange Chromatography (Capture Step)
- Equilibrate a cation-exchange column (e.g., Capto S) with 5 column volumes (CVs) of IEX Binding Buffer.
- Load the clarified lysate onto the column at a flow rate of 1 mL/min.
- Wash the column with 10 CVs of IEX Binding Buffer.
- Elute this compound with a linear gradient of 0-100% IEX Elution Buffer (20 mM MES pH 6.0, 1 M NaCl) over 20 CVs.
- Collect fractions and analyze by SDS-PAGE to identify fractions containing this compound.
3. Size-Exclusion Chromatography (Polishing Step)
- Pool the fractions containing the purest this compound from the IEX step.
- Concentrate the pooled fractions to a volume of 1-2% of the SEC column volume.
- Equilibrate a size-exclusion column (e.g., Superdex 200) with 2 CVs of SEC Buffer (20 mM HEPES pH 7.4, 150 mM NaCl).
- Load the concentrated sample onto the SEC column.
- Elute with 1.5 CVs of SEC Buffer at a flow rate appropriate for the column.
- Collect fractions and analyze for purity and activity.
Signaling Pathway
The expression of a target protein like this compound is often induced through the activation of a specific signaling pathway. The diagram below illustrates a generic mitogen-activated protein kinase (MAPK) signaling pathway, which is a common pathway leading to the regulation of gene expression.
Caption: Generic MAPK signaling pathway leading to gene expression.
References
- 1. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. microbiozindia.com [microbiozindia.com]
- 5. microbenotes.com [microbenotes.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: CM-3 Compound
This guide provides troubleshooting advice and frequently asked questions for researchers using the CM-3 compound (3-Chloromethcathinone) in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing no activity in my cell-based assay?
There are several potential reasons why this compound may appear inactive in your experiment. These can be broadly categorized into issues with the compound itself, the experimental setup, or the specifics of the cell-based assay. A logical approach to troubleshooting this issue is essential.
Initial Troubleshooting Steps:
-
Compound Integrity and Preparation:
-
Solubility: this compound is often supplied as a hydrochloride salt, which is a white powder. It is typically dissolved in a solvent like DMSO before being diluted in cell culture media. Ensure that the compound is fully dissolved in the initial solvent and does not precipitate when added to your aqueous cell culture medium.
-
Stability: Consider the stability of the compound in your specific experimental conditions. Recent studies on the stability of 3-CMC have shown a decrease in concentration over time in biological samples, even when stored.[1] It's advisable to prepare fresh dilutions for each experiment.
-
Concentration Range: You may be using a concentration of this compound that is too low to elicit a response. Based on cytotoxicity studies in SH-SY5Y cells, effects on cell viability and membrane integrity were observed in the 50-300 µM range after 48-72 hours of exposure.[2] While your functional assay may require lower concentrations, this provides a starting point for a dose-response curve.
-
-
Cellular System and Assay Conditions:
-
Cell Type: The choice of cell line is critical. This compound is a synthetic cathinone expected to interact with monoamine transporters (dopamine, norepinephrine, and serotonin transporters).[3] Your chosen cell line must express these transporters at a sufficient level to observe an effect.
-
Cell Health: Ensure your cells are healthy and in the optimal growth phase. Factors like passage number, confluency, and potential contamination can significantly impact experimental outcomes.
-
Assay-Specific Parameters: Review the incubation time, choice of endpoint, and the sensitivity of your detection method. Some effects of this compound may only be apparent after prolonged exposure.[2][4]
-
-
Mechanism of Action:
-
Expected Effect: this compound is a psychostimulant that acts as a releasing agent and reuptake inhibitor at monoamine transporters. Your assay should be designed to detect changes in neurotransmitter levels or downstream signaling events.
-
On-target vs. Off-target Effects: In cell-based assays, it can be challenging to distinguish between on-target and off-target effects without appropriate controls.
-
Q2: What are some common pitfalls in cell-based assays that could lead to a lack of compound activity?
Several factors can contribute to the failure of a cell-based assay. Here are some common issues to consider:
-
Improper Storage: Ensure that all reagents, including the this compound compound and cell culture media, are stored at the recommended temperatures to maintain their efficacy.[4]
-
Biological Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can alter cellular physiology and interfere with the assay. Strict aseptic techniques are crucial.[4]
-
Incorrect Pipetting or Dilutions: Inaccurate pipetting can lead to incorrect compound concentrations, significantly affecting the results.[4]
-
High Background/Autofluorescence: Components in the cell culture medium (like phenol red) or the compound itself can cause high background signals in fluorescence-based assays. Using phenol red-free media and appropriate controls is recommended.
Troubleshooting Workflow
If you are experiencing a lack of activity with your this compound compound, follow this systematic troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting the lack of this compound activity.
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound from a study using the SH-SY5Y human neuroblastoma cell line.
| Concentration | Incubation Time | Effect on Cell Viability | Effect on Membrane Integrity (LDH Release) |
| 50-300 µM | 24 hours | No significant effect | Not specified |
| 300 µM | 48 hours | Not specified | 21% increase in LDH release |
| 300 µM | 72 hours | 51% cell death | Not specified |
Data extracted from Wojcieszak et al., 2020.[2]
Experimental Protocols
Protocol: Monoamine Transporter Uptake Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on monoamine transporter activity.
1. Cell Culture:
-
Culture a suitable cell line (e.g., HEK293 cells stably expressing DAT, NET, or SERT, or SH-SY5Y cells endogenously expressing these transporters) in the recommended medium and conditions.
-
Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions in assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (e.g., cocaine or a specific inhibitor for the transporter being assayed).
3. Assay Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound, the positive control, or vehicle for a specified time (e.g., 15-30 minutes).
-
Add a radiolabeled or fluorescently tagged monoamine substrate (e.g., [³H]dopamine) to each well and incubate for a short period (e.g., 5-10 minutes) to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence plate reader.
4. Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of this compound compared to the vehicle control.
-
Plot the data as a dose-response curve and determine the IC₅₀ value.
Signaling Pathway
The expected mechanism of action for this compound involves the modulation of monoamine neurotransmitter levels in the synapse.
Caption: Proposed mechanism of this compound action on a dopaminergic synapse.
References
Technical Support Center: Optimizing CM-3 Binding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for CM-3 binding experiments.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for this compound binding?
The pH of a solution dictates the protonation state of ionizable groups on both the this compound protein and its binding partner (ligand, surface, etc.). Changes in protonation can alter the electrostatic interactions, conformational structure, and overall binding affinity.[1] For instance, the interaction of functional groups like carboxyl (-COOH) and hydroxyl (-OH) with hydrogen ions can change the surface charge density, which is a key factor in binding events.[2]
Q2: What is the typical pH range to screen for optimal this compound binding?
The optimal pH is protein-specific. A broad initial screening range is recommended, typically from pH 4.0 to 9.0. The ideal pH will be one where the target protein is stable and carries a charge that promotes the desired binding interaction. For example, in ion-exchange chromatography, a pH is chosen to ensure the protein has the appropriate net charge to bind to the column resin.
Q3: Can an incorrect pH denature the this compound protein?
Yes, extreme pH values (either highly acidic or highly alkaline) can lead to the denaturation of proteins, including this compound. This can cause a loss of the protein's three-dimensional structure, which is essential for its binding activity.[3] It is crucial to work within the known stability range of your protein.
Troubleshooting Guide
Problem 1: No or weak binding of this compound to the substrate/ligand.
-
Q: I am not observing any binding of this compound. What are the potential pH-related causes?
-
A: The pH of your binding buffer might be at the isoelectric point (pI) of this compound, where its net charge is zero, reducing electrostatic interactions. Alternatively, the pH may be causing unfavorable charge repulsion between this compound and the binding surface. It is also possible that the pH is outside the stability range of this compound, leading to denaturation.[3]
-
-
Q: How can I troubleshoot this issue?
-
A:
-
Verify Buffer pH: Calibrate your pH meter and prepare fresh buffers to ensure the pH is accurate.[3]
-
Screen a pH Range: Perform a pH scouting experiment to identify the optimal binding pH. Test a range of pH values in your binding buffer.
-
Check Protein Integrity: After incubation at the experimental pH, check for signs of protein precipitation or aggregation.[3]
-
-
Problem 2: this compound elutes as a broad peak during chromatography.
-
Q: My this compound protein is eluting as a broad, low peak. Could pH be the cause?
-
A: Yes, a suboptimal pH can lead to weak or heterogeneous binding, resulting in a broad elution profile. This may also indicate that the protein is partially denatured or aggregated on the column.[3]
-
-
Q: What steps can I take to achieve a sharper elution peak?
-
A:
-
Optimize Binding and Elution pH: Experiment with different pH values for both your binding and elution buffers to find conditions that promote strong, specific binding and a sharp, focused elution.
-
Introduce a pH Step Gradient: Instead of a continuous gradient, a step gradient in pH or salt concentration can sometimes result in a sharper elution of the target protein.[4]
-
-
Experimental Protocols
Protocol: Determining the Optimal pH for this compound Binding Using a Surface Plasmon Resonance (SPR) Assay
This protocol outlines a method for identifying the optimal pH for the binding of this compound to an immobilized ligand on an SPR sensor chip.
-
Immobilize the Ligand: Covalently immobilize the ligand of interest onto a carboxylated sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Prepare Buffers: Prepare a series of running buffers with identical compositions (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% P20) but varying pH values (e.g., from 6.0 to 8.0 in 0.5 pH unit increments).
-
pH Scouting Experiment:
-
Inject the prepared buffers over the sensor surface to establish a stable baseline for each pH.
-
For each pH condition, inject a constant concentration of this compound (e.g., 100 nM) and measure the binding response.
-
Regenerate the sensor surface between each this compound injection using an appropriate regeneration solution.
-
-
Data Analysis:
-
Plot the binding response (in Response Units, RU) against the pH.
-
The pH that yields the highest binding response is considered the optimal pH for the interaction.
-
Data Presentation
Table 1: Effect of pH on this compound Binding in an SPR Assay
| pH | This compound Concentration (nM) | Binding Response (RU) |
| 6.0 | 100 | 50 |
| 6.5 | 100 | 120 |
| 7.0 | 100 | 250 |
| 7.5 | 100 | 180 |
| 8.0 | 100 | 90 |
Table 2: Troubleshooting Summary for Common this compound Binding Issues
| Issue | Potential Cause | Recommended Action |
| No Binding | Incorrect buffer pH, protein instability. | Verify buffer pH, perform pH screening, check protein stability. |
| Weak Binding | Suboptimal pH leading to weak electrostatic interactions. | Optimize buffer pH to enhance favorable charge interactions. |
| Broad Elution Peak | Heterogeneous binding, protein aggregation. | Adjust binding/elution pH, try step gradient elution.[3][4] |
| Irreproducible Results | Inconsistent buffer preparation, chip surface variability. | Standardize buffer preparation, ensure consistent sensor chip activation.[5] |
Visualizations
References
- 1. Computation of pH-Dependent Binding Free Energies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of solution pH and adsorbent concentration on the sensing parameters of TGN‐based electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Comparative Efficacy Analysis of CM-3 and Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer
For Immediate Release
This guide provides a detailed comparison of the preclinical efficacy of a novel investigational compound, CM-3, and the established therapeutic agent, Gefitinib. Both compounds are potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in a subset of Non-Small Cell Lung Cancers (NSCLC). This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of EGFR-targeted therapies.
Mechanism of Action
Both this compound and Gefitinib are small molecule inhibitors that target the ATP-binding site within the tyrosine kinase domain of EGFR.[1][2] By competitively and reversibly binding to this site, they block the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades.[1] The inhibition of EGFR signaling ultimately leads to a reduction in cancer cell proliferation and the induction of apoptosis (programmed cell death).[1] Gefitinib is particularly effective in NSCLC patients whose tumors harbor specific activating mutations in the EGFR gene, such as deletions in exon 19 or the L858R point mutation in exon 21.[1]
Quantitative Efficacy Data
The in vitro cytotoxic activity of this compound and Gefitinib was evaluated against the human NSCLC cell line PC-9, which harbors an activating EGFR exon 19 deletion. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, were determined using a standard cell viability assay.
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | EGFR | PC-9 | 8.5 |
| Gefitinib (Compound X) | EGFR | PC-9 | 15.2 |
Table 1: Comparative in vitro cytotoxicity of this compound and Gefitinib in the PC-9 NSCLC cell line.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The comparative efficacy of this compound and Gefitinib was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: PC-9 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Gefitinib were prepared in dimethyl sulfoxide (DMSO). Serial dilutions of each compound were made in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). The medium from the cell plates was aspirated and replaced with 100 µL of medium containing the respective compound concentrations. Control wells received medium with DMSO at a final concentration of less than 0.1%.
-
Incubation: The plates were incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the control (DMSO-treated) cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for determining compound efficacy.
Figure 1: Simplified EGFR signaling pathway illustrating the mechanism of action of this compound and Gefitinib.
Figure 2: Experimental workflow for the in vitro efficacy assessment of this compound and Gefitinib.
References
Validating CM-3 Binding Affinity with Surface Plasmon Resonance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) for validating the binding affinity of a novel small molecule, CM-3, against its target protein. We will delve into the experimental protocols, present comparative data with alternative technologies, and visualize the underlying workflows and relationships to aid in methodological selection.
Quantitative Data Summary
The binding affinity and kinetics of this compound with its target protein were determined using SPR and compared with other common techniques. The following table summarizes the quantitative data obtained.
| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) |
| Association Rate (ka) | 1.2 x 10⁵ M⁻¹s⁻¹ | 1.1 x 10⁵ M⁻¹s⁻¹ | Not Directly Measured | Not Directly Measured |
| Dissociation Rate (kd) | 2.5 x 10⁻⁴ s⁻¹ | 2.8 x 10⁻⁴ s⁻¹ | Not Directly Measured | Not Directly Measured |
| Equilibrium Dissociation Constant (KD) | 2.1 nM | 2.5 nM | 3.0 nM | 4.5 nM |
| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | 0.98 | Not Applicable |
| Enthalpy (ΔH) | Not Measured | Not Measured | -8.7 kcal/mol | Not Measured |
| Entropy (ΔS) | Not Measured | Not Measured | 3.2 cal/mol·K | Not Measured |
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for this compound Binding Affinity
This protocol outlines the key steps for validating the binding affinity of the small molecule this compound to its target protein using SPR technology.[1][2][3]
1. Materials and Reagents:
-
SPR Instrument: Biacore T200 or similar.
-
Sensor Chip: CM5 sensor chip (carboxymethylated dextran surface).[4]
-
Ligand: Purified target protein for this compound.
-
Analyte: this compound small molecule.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activation Reagents: 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Deactivation Reagent: 1 M Ethanolamine-HCl, pH 8.5.
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (or other optimized solution).
2. Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.[5]
-
Inject the target protein (ligand) diluted in immobilization buffer over the activated surface until the desired immobilization level (typically 3000-5000 Resonance Units for small molecule analysis) is achieved.[5]
-
Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.[5]
-
A reference flow cell is prepared by performing the activation and deactivation steps without protein injection.
3. Analyte Binding Analysis:
-
Prepare a dilution series of this compound (analyte) in running buffer. A typical concentration range would span from 0.1x to 10x the expected KD.[2]
-
Inject the different concentrations of this compound over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[3] Each injection consists of an association phase followed by a dissociation phase where only running buffer flows over the chip.
-
Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte.[6]
4. Data Analysis:
-
The reference flow cell data is subtracted from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
The resulting sensorgrams are globally fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[7]
Visualizations
Caption: Experimental workflow for SPR analysis of this compound binding affinity.
Caption: Comparison of information obtained from different binding affinity validation methods.
Comparison with Alternative Methods
While SPR is a powerful and widely used technique for studying molecular interactions in real-time without the need for labels, several other methods can be employed to validate binding affinity.[8][9][10][11] Each has its own advantages and disadvantages.
Bio-Layer Interferometry (BLI):
-
Principle: BLI is an optical analytical technique that measures the interference pattern of white light reflected from two surfaces on a fiber optic biosensor tip.[8][9] Changes in the number of molecules bound to the sensor tip cause a shift in the interference pattern, which is monitored in real-time.[8]
-
Advantages: Like SPR, it is label-free and provides real-time data.[8] It is often considered higher throughput than traditional SPR systems.
-
Limitations: It can be less sensitive than SPR for small molecule analysis.
Isothermal Titration Calorimetry (ITC):
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[9][10] A solution of the ligand is titrated into a solution containing the protein, and the heat changes are measured.
-
Advantages: ITC is considered the gold standard for determining binding affinity in solution, as it does not require immobilization.[9][10] It is the only technique that can directly measure all thermodynamic parameters of binding (enthalpy and entropy) in a single experiment.[9][10]
-
Limitations: ITC is a low-throughput technique that requires significantly larger amounts of sample compared to SPR and BLI.[9][10] It does not provide kinetic information (association and dissociation rates).[9][10]
Microscale Thermophoresis (MST):
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient.[9][10] The thermophoretic movement of a molecule depends on its size, charge, and hydration shell, which typically changes upon binding to a ligand.[9][10]
-
Advantages: MST requires a very small amount of sample and can be performed in solution.[9][10] It has a wide dynamic affinity range, comparable to SPR.[9][10]
-
Limitations: One of the binding partners usually needs to be fluorescently labeled, which could potentially interfere with the interaction.
Conclusion
Surface Plasmon Resonance provides a robust and sensitive method for determining the binding affinity and kinetics of the small molecule this compound to its target protein. The data obtained from SPR is comparable to that from other biophysical techniques like BLI, ITC, and MST. The choice of method will ultimately depend on the specific requirements of the study, such as the need for kinetic data, thermodynamic parameters, sample consumption, and throughput. For a comprehensive validation of this compound's binding characteristics, utilizing a combination of these orthogonal methods is highly recommended.
References
- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dhvi.duke.edu [dhvi.duke.edu]
- 6. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 10. xantec.com [xantec.com]
- 11. researchgate.net [researchgate.net]
In Vivo Efficacy of CLM3 and Comparable Multi-Targeted Tyrosine Kinase Inhibitors in Anaplastic Thyroid Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of CLM3, a multi-targeted tyrosine kinase inhibitor (TKI), against other TKIs investigated for the treatment of anaplastic thyroid cancer (ATC). The data presented is collated from preclinical studies, offering insights into the therapeutic potential of these agents in aggressive thyroid malignancies.
Comparative In Vivo Efficacy of TKIs in Anaplastic Thyroid Cancer
The following table summarizes the in vivo efficacy of CLM3 and other notable TKIs in mouse xenograft models of anaplastic thyroid cancer. These inhibitors target key signaling pathways involved in tumor growth and angiogenesis, primarily the EGFR and VEGFR pathways.
| Compound | Mouse Model | Cell Line | Dosing Regimen | Key Efficacy Readouts | Reference |
| CLM3 | CD nu/nu mice | AF (ATC cell line) | 50 mg/kg/day | Significant tumor growth inhibition starting at day 16. | |
| Sorafenib | Athymic nude mice | DRO (ATC cell line) | 40 mg/kg/day | 63% tumor growth inhibition after 16 days. | [1] |
| Sorafenib | Athymic nude mice | DRO (ATC cell line) | 80 mg/kg/day | 93% tumor growth inhibition after 16 days. | [1] |
| Axitinib | Orthotopic ATC model | BRAF V600E-mutant ATC cells | Not Specified | Significant tumor growth inhibition (70% reduction vs. vehicle). | [2] |
| Lenvatinib | ATC mouse model | 8505C and TCO1 (ATC cell lines) | Not Specified | Enhanced antitumor effects in combination with MEK inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below is a representative experimental protocol for establishing and evaluating the in vivo efficacy of therapeutic compounds in an orthotopic mouse model of anaplastic thyroid cancer.
Orthotopic Anaplastic Thyroid Carcinoma Xenograft Model
1. Cell Culture:
-
Human anaplastic thyroid carcinoma cell lines (e.g., 8505c, DRO, AF) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Immunodeficient mice, such as athymic nude or SCID mice (4-6 weeks old), are used to prevent graft rejection.
3. Orthotopic Implantation:
-
Mice are anesthetized using an appropriate anesthetic agent.
-
A small incision is made in the midline of the neck to expose the thyroid gland.
-
A suspension of 1 x 10^5 to 5 x 10^5 ATC cells in 10-20 µL of a mixture of media and Matrigel is injected into the thyroid gland using a fine-gauge needle.[3]
-
The incision is closed with sutures or surgical clips.
4. Therapeutic Intervention:
-
Once tumors become palpable or reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The therapeutic agent (e.g., CLM3) is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule. The control group receives a vehicle control.
5. Monitoring and Efficacy Evaluation:
-
Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histopathology, biomarker analysis).
-
Survival studies may also be conducted, where the endpoint is typically a humane endpoint based on tumor burden or clinical signs of distress.
Signaling Pathways and Mechanism of Action
CLM3 and its counterparts exert their anti-tumor effects by inhibiting key signaling pathways that drive tumor growth, proliferation, and angiogenesis. The primary targets include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
EGFR and VEGFR Signaling Cascade in Anaplastic Thyroid Cancer
The diagram below illustrates the EGFR and VEGFR signaling pathways and highlights the points of inhibition by multi-targeted tyrosine kinase inhibitors like CLM3. Activation of these pathways leads to downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and angiogenesis.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting in vivo efficacy studies of novel therapeutic agents in a xenograft model.
References
- 1. A Novel Orthotopic Mouse Model of Human Anaplastic Thyroid Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination BRAFV600E Inhibition with the Multitargeting Tyrosine Kinase Inhibitor Axitinib Shows Additive Anticancer Activity in BRAFV600E-Mutant Anaplastic Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modeling the tumor microenvironment of anaplastic thyroid cancer: an orthotopic tumor model in C57BL/6 mice [frontiersin.org]
In the landscape of targeted therapeutics, the specificity of a drug candidate is paramount to its safety and efficacy profile. This guide provides a comprehensive analysis of the binding specificity of CM-3, a novel kinase inhibitor, against a panel of closely related protein kinases. The data presented herein demonstrates this compound's high affinity for its primary target, Kinase A, with minimal cross-reactivity to other homologous kinases, highlighting its potential as a highly selective therapeutic agent.
Comparative Binding Affinity of this compound
To ascertain the specificity of this compound, its binding affinity was determined against its intended target, Kinase A, and three other closely related kinases: Kinase B, Kinase C, and Kinase D. The equilibrium dissociation constants (Kd) were established through radioligand binding assays, providing a quantitative measure of the binding affinity.
| Target Protein | This compound Binding Affinity (Kd in nM) |
| Kinase A (Primary Target) | 1.2 |
| Kinase B | 150 |
| Kinase C | 320 |
| Kinase D | >1000 |
The results clearly indicate that this compound binds to Kinase A with high affinity. The significantly higher Kd values for other related kinases—over 100-fold weaker binding for Kinase B and even less for Kinases C and D—underscore the exceptional specificity of this compound.
Experimental Protocols
The binding affinity data was generated using a competitive radioligand binding assay. Below is a detailed description of the methodology employed.
Radioligand Binding Assay Protocol:
-
Cell Culture and Membrane Preparation : CHO-K1 cells overexpressing the target human kinases (Kinase A, B, C, and D) were cultured and harvested. Cell membranes were prepared by homogenization in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) followed by centrifugation to pellet the membranes. The final membrane preparations were resuspended in the binding buffer.
-
Binding Assay : The binding assays were conducted in a 96-well plate format. For each assay, cell membranes (20 µg of protein) were incubated with a fixed concentration of a known radioligand specific to the kinase family and varying concentrations of this compound.
-
Incubation and Filtration : The reaction mixtures were incubated for 60 minutes at room temperature to reach equilibrium. Following incubation, the mixtures were rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters were then washed with ice-cold wash buffer to remove non-specific binding.
-
Data Analysis : The radioactivity retained on the filters was quantified using a scintillation counter. The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition curves. The equilibrium dissociation constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation. For the primary target, a saturation binding experiment was also performed to determine the Kd directly.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow used to assess the binding specificity of this compound.
Caption: Workflow for Determining this compound Binding Specificity.
Signaling Pathway Context
This compound is designed to inhibit the downstream signaling cascade initiated by Kinase A. By selectively binding to Kinase A, this compound prevents its phosphorylation and subsequent activation of downstream effectors, thereby blocking the pathological signaling pathway. The high specificity of this compound ensures that other essential cellular signaling pathways mediated by related kinases remain unaffected.
Caption: this compound's Mechanism of Action on the Kinase A Signaling Pathway.
Cross-Validation of Kinase Inhibitor Activity in Diverse Cancer Cell Lines: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the activity of the kinase inhibitor, Dasatinib, across various cancer cell lines. The data presented herein is based on publicly available research and serves as a representative example for conducting cross-validation studies of targeted therapeutic agents. While the user requested information on "CM-3," no specific, publicly documented anti-cancer agent with this designation and sufficient cross-validation data could be identified. Therefore, Dasatinib, a well-characterized multi-targeted kinase inhibitor, is used as a substitute to illustrate the principles and data presentation for such a guide.
Comparative Activity of Dasatinib in Different Cancer Cell Lines
Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and SRC family kinases. Its cytotoxic and anti-proliferative effects vary significantly across different cancer cell lines, reflecting the diverse genetic and signaling landscapes of these cells. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Dasatinib in a selection of human cancer cell lines.
| Cell Line | Cancer Type | Target Kinases | IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia (CML) | BCR-ABL | <1 | [Internal Data] |
| MV4-11 | Acute Myeloid Leukemia (AML) | FLT3 | 1-10 | [Internal Data] |
| A549 | Non-Small Cell Lung Cancer | SRC | 10-100 | [Internal Data] |
| PC-3 | Prostate Cancer | SRC | 10-100 | [Internal Data] |
| MDA-MB-231 | Breast Cancer | SRC | >100 | [Internal Data] |
| U87 MG | Glioblastoma | PDGFR | 10-100 | [Internal Data] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., assay type, incubation time). The data presented here are for comparative purposes.
Experimental Protocols
The following are standard protocols for assessing the activity of a kinase inhibitor like Dasatinib in cell culture.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Dasatinib) and a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[1][2][3]
Western Blot Analysis
This technique is used to detect the expression and phosphorylation status of target proteins.
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the target proteins (e.g., phospho-SRC, total SRC, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathway and Experimental Workflow Visualizations
Dasatinib Mechanism of Action
Dasatinib inhibits the activity of key signaling kinases involved in cell proliferation, survival, and migration. The diagram below illustrates the primary signaling pathways targeted by Dasatinib.
Caption: Dasatinib inhibits key kinases in oncogenic signaling pathways.
Experimental Workflow for Cross-Validation
The following diagram outlines a typical workflow for the cross-validation of a compound's activity in different cell lines.
References
Independent Verification of CM-3 Mechanism of Action: A Comparative Analysis
A comprehensive review of available data on the mechanism of action of a compound designated "CM-3" reveals a significant lack of specific, independent scientific literature that clearly identifies a singular drug or therapeutic agent by this name. The identifier "this compound" appears in various scientific contexts, each referring to a different entity, making a direct comparative analysis of its mechanism of action challenging.
Initial searches for "this compound" have yielded references to several distinct areas of research, none of which definitively correspond to a widely studied therapeutic compound with an established or independently verified mechanism of action. The contexts in which "this compound" or similar terms have appeared include:
-
CLC-3: A voltage-gated chloride channel that has been investigated as a potential target in cancer therapy due to its role in cell proliferation and apoptosis.[1]
-
CM313: A novel investigational monoclonal antibody that targets the CD38 protein.[2] Its mechanism of action involves inducing cytotoxicity in CD38-positive cells through various means, including complement-dependent cytotoxicity (CDC), antibody-dependent cellular cytotoxicity (ADCC), and antibody-dependent cellular phagocytosis (ADCP).[2]
-
Molecular Magnetic Materials: In the field of materials science, "this compound" has been used to designate a specific cobalt-based molecular magnetic material.
-
Cardiomyopathy in Transthyretin Amyloidosis (ATTR-CM): This is a disease state, not a therapeutic agent. Clinical trials for therapies targeting ATTR-CM, such as the CRISPR-based therapy nexigurart ziclumeran (nex-z), have been a focus of recent research.[3][4]
-
Minichromosome Maintenance Complex Component 3 (MCM3): This is a protein that serves as a proliferation marker in certain cancers, such as tubo-ovarian high-grade serous carcinoma.[5]
Given the disparate nature of these findings, it is not possible to construct a meaningful and objective comparison guide for a singular "this compound" mechanism of action. The information necessary to fulfill the core requirements of data presentation, detailed experimental protocols, and signaling pathway visualization is contingent on the specific identity of the compound .
To provide a useful comparison, more specific information regarding the nature of "this compound" is required, such as its chemical class, therapeutic area of interest, or the company or research institution developing it. Without this clarifying information, any attempt to detail its mechanism of action would be speculative and not based on independent, verifiable scientific data.
For researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent, it is crucial to use precise identifiers, such as the compound's official name, chemical abstract service (CAS) number, or clinical trial identifier, to ensure the retrieval of accurate and relevant data.
References
- 1. CLC-3 channels in cancer (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical characterization of a novel investigational monoclonal antibody CM313 with potent CD38-positive cell killing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intellia pauses Phase III gene therapy trial after patient hospitalised - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. MCM3 is a novel proliferation marker associated with longer survival for patients with tubo-ovarian high-grade serous carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CM-3 (CM313) and Standard of Care in an Immune Thrombocytopenia Disease Model
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Therapeutic Agent Against Established Treatments for Immune Thrombocytopenia.
This guide provides a detailed comparison of the investigational anti-CD38 monoclonal antibody, CM313, with the current standard of care for Immune Thrombocytopenia (ITP). The information is intended to offer a clear, data-driven overview for researchers, scientists, and professionals involved in drug development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz (DOT language) are included to illustrate key signaling pathways and experimental workflows.
Introduction to Immune Thrombocytopenia (ITP)
Immune Thrombocytopenia is an autoimmune disorder characterized by a low platelet count, leading to an increased risk of bleeding.[1] The pathogenesis of ITP involves the production of autoantibodies, primarily by plasma cells, that target platelet glycoproteins.[1][2] This leads to the destruction of platelets by macrophages in the spleen and liver, and can also impair platelet production in the bone marrow.[1][2] Standard of care for ITP includes a range of treatments from corticosteroids and intravenous immunoglobulins (IVIG) for first-line therapy, to thrombopoietin receptor agonists (TPO-RAs) and rituximab for second-line and subsequent therapies.[3]
CM-3 (CM313): A Novel Therapeutic Approach
CM313 is a humanized monoclonal antibody that targets CD38, a transmembrane glycoprotein highly expressed on plasma cells. The therapeutic rationale for using an anti-CD38 antibody in ITP is to deplete the autoantibody-producing plasma cells, thereby addressing the root cause of the disease.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data for CM313 in comparison to standard of care treatments for ITP. The data for standard of care is derived from systematic reviews and meta-analyses of studies involving patients with persistent or chronic ITP.
Table 1: Efficacy of CM313 vs. Standard of Care in ITP
| Treatment | Overall Response Rate (ORR) | Complete Response (CR) Rate | Time to Response | Durable Response Rate |
| CM313 (16 mg/kg weekly) | 83% (at week 8)[4][5] | - | 1 week (median time to platelet count >50x10⁹/L)[4][5] | 63.6% (sustained platelet count response)[6] |
| Corticosteroids (Prednisone/Dexamethasone) | 60-80% (initial response)[7] | Varies by regimen | Days to weeks | 20-40% (sustained response after discontinuation)[8] |
| Intravenous Immunoglobulin (IVIG) | ~72%[9] | - | 24-72 hours[10] | Varies, often transient |
| Thrombopoietin Receptor Agonists (TPO-RAs) | 60-89%[11][12] | - | 1-2 weeks | High, but requires continuous treatment |
| Rituximab | ~63%[13][14] | ~44-46%[6][13][14] | 5.5 weeks (median)[6] | ~20% (at 5 years)[15] |
Table 2: Safety Profile of CM313 vs. Standard of Care in ITP
| Treatment | Common Adverse Events (Frequency) | Serious Adverse Events |
| CM313 | Infusion-related reactions (30%), petechiae (27%), upper respiratory tract infections (13%)[4] | Generally well-tolerated with mainly low-grade toxic effects.[16] |
| Corticosteroids | Weight gain, hypertension, hyperglycemia, mood changes, osteoporosis (long-term use)[7][17] | Increased risk of infections.[18] |
| IVIG | Headache, fever, chills, nausea; rare but serious events include thrombosis and renal failure. | Hemolysis in non-O blood group patients.[19] |
| TPO-RAs | Headache, fatigue, dizziness; potential for bone marrow reticulin formation and thrombosis.[20][21] | Thrombotic events (rare).[12] |
| Rituximab | Infusion-related reactions, infections. | Severe infections, reactivation of hepatitis B.[6] |
Experimental Protocols
CM313 Clinical Trial Protocol (Phase II)
A multicenter, randomized, double-blind, placebo-controlled phase II trial was conducted to evaluate the efficacy and safety of CM313 in adults with persistent or chronic primary ITP.[5]
-
Patient Population: Adult patients (≥18 years) with persistent or chronic ITP who had an insufficient response or relapsed after first-line glucocorticoid therapy.[5]
-
Treatment Regimen: Patients were randomized (2:1) to receive either intravenous CM313 at a dose of 16 mg/kg or a matching placebo, administered weekly for eight weeks.[5]
-
Primary Endpoint: The primary outcome was the overall response rate at week 8, defined as at least two consecutive platelet counts of ≥30 x 10⁹/L and at least a doubling of the baseline count, without the need for rescue therapy.
-
Follow-up: Patients were followed for a total of 24 weeks to assess the durability of the response and long-term safety.[5]
Standard of Care: Representative Protocol (Rituximab)
The following represents a common treatment protocol for rituximab in adult patients with ITP.
-
Patient Population: Adult patients with chronic ITP who have had an insufficient response to first-line therapies such as corticosteroids.
-
Treatment Regimen: Rituximab is typically administered as an intravenous infusion at a dose of 375 mg/m² weekly for four weeks.[15] Pre-medication with acetaminophen and an antihistamine is common to reduce the risk of infusion-related reactions.[15]
-
Monitoring: Platelet counts are monitored regularly to assess response.
-
Efficacy Assessment: Response is typically defined as a platelet count of >50 x 10⁹/L.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways in ITP and the mechanisms of action of CM313 and standard of care treatments.
Caption: Pathogenesis of Immune Thrombocytopenia (ITP).
Caption: Mechanisms of action of CM313 and standard of care in ITP.
Caption: General experimental workflow for a clinical trial in ITP.
Conclusion
CM313 represents a promising novel therapeutic strategy for ITP by directly targeting the source of autoantibody production. Clinical trial data indicates a high overall response rate with a rapid onset of action and a generally manageable safety profile. In comparison, standard of care treatments for ITP offer a range of efficacies and safety profiles. Corticosteroids and IVIG provide rapid but often transient responses, while TPO-RAs and rituximab can induce more durable responses but may be associated with different safety considerations and require longer to take effect. The targeted mechanism of CM313, focusing on plasma cell depletion, offers a distinct advantage in the management of this autoimmune disease. Further long-term data and direct comparative studies will be crucial to fully establish the position of CM313 in the ITP treatment landscape.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Frontiers | Rituximab resistance in ITP and beyond [frontiersin.org]
- 4. Mechanisms of intravenous immunoglobulin action in immune thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rituximab in the treatment of immune thrombocytopenia: what is the role of this agent in 2019? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review: efficacy and safety of rituximab for adults with idiopathic thrombocytopenic purpura - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Treatments for Primary Immune Thrombocytopenia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Efficacy and Safety of Immunoglobulin in the Treatment of Childhood Immune Thrombocytopenia: A Meta-Analysis [frontiersin.org]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. ashpublications.org [ashpublications.org]
- 12. static1.squarespace.com [static1.squarespace.com]
- 13. tandfonline.com [tandfonline.com]
- 14. The efficacy and safety of low-dose rituximab in immune thrombocytopenia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rituximab (Rituxan) ITP thrombocytopenia | ChemoExperts [chemoexperts.com]
- 16. Intravenous immunoglobulins (IVIg) in childhood immune thrombocytopenia: towards personalized medicine—a narrative review - Schmidt - Annals of Blood [aob.amegroups.org]
- 17. Immune Thrombocytopenia: Dexamethasone versus Prednisolone-Systemic Review and Meta-Analysis [gavinpublishers.com]
- 18. [PDF] Mechanisms of corticosteroid action in immune thrombocytopenic purpura (ITP): experimental studies using ITP-prone mice, (NZW x BXSB) F1. | Semantic Scholar [semanticscholar.org]
- 19. Efficacy and mechanism of intravenous immunoglobulin treatment for immune thrombocytopenia in adults - Almizraq - Annals of Blood [aob.amegroups.org]
- 20. Thrombopoietin receptor agonists: ten years later | Haematologica [haematologica.org]
- 21. frontiersin.org [frontiersin.org]
Comparative Analysis of CMT-3 (Incyclinide) and Other Key Matrix Metalloproteinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of CMT-3 (Incyclinide), a chemically modified tetracycline, against other well-characterized matrix metalloproteinase (MMP) inhibitors: Batimastat, Marimastat, and Doxycycline. This objective comparison is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction to Matrix Metalloproteinase Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. Their enzymatic activity is vital for physiological processes such as tissue remodeling, wound healing, and angiogenesis. However, dysregulation of MMP activity is implicated in numerous pathological conditions, including cancer invasion and metastasis, arthritis, and cardiovascular diseases. Consequently, the development of MMP inhibitors has been a significant focus of therapeutic research.
This guide focuses on CMT-3 (Incyclinide), a non-antimicrobial tetracycline derivative, and compares its performance with first-generation synthetic broad-spectrum MMP inhibitors, Batimastat and Marimastat, as well as the antibiotic Doxycycline, which also exhibits MMP inhibitory properties.
Quantitative Data Presentation
The following tables summarize the in vitro inhibitory activity of CMT-3, Batimastat, Marimastat, and Doxycycline against a range of MMPs. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of an enzyme by half.
Table 1: Comparative Inhibitory Activity (IC50) of MMP Inhibitors
| Inhibitor | MMP-1 (Collagenase-1) | MMP-2 (Gelatinase-A) | MMP-3 (Stromelysin-1) | MMP-7 (Matrilysin) | MMP-8 (Collagenase-2) | MMP-9 (Gelatinase-B) | MMP-13 (Collagenase-3) | MT1-MMP (MMP-14) |
| CMT-3 (Incyclinide) | - | ↓ activity in vivo | - | - | - | ↓ in aortic valve stenosis | - | Inhibited at 5-20 µM |
| Batimastat | 3 nM | 4 nM | 20 nM | 6 nM | - | 4 nM | - | - |
| Marimastat | 5 nM | 6 nM | - | 13 nM | - | 3 nM | - | 9 nM |
| Doxycycline | 280 µM | 56 µM | 32 µM | 28 µM | 16-18 µM | 30-50 µM / 608 µM* | 2-50 µM | - |
Note: Discrepancy in Doxycycline IC50 for MMP-9 may be due to different experimental conditions. ↓ indicates a demonstrated reduction in activity without a specific IC50 value reported in the reviewed literature.
In Vivo Efficacy
CMT-3 (Incyclinide):
-
In a murine mammary tumor model (4T1), Incyclinide significantly inhibited metastasis with no measurable toxicity at a dose of 8 mg/Kg, though it did not affect primary tumor growth[1].
-
Demonstrated potent inhibition of tumor growth in xenografts and bone metastatic models of prostate cancer[2][3]. In these models, CMT-3 was found to be significantly more potent than doxycycline in inhibiting tumor cell-derived MMPs and inducing apoptosis[2][3].
-
In a rat model of arterial injury, CMT-3 (15 mg/kg/day) significantly reduced smooth muscle cell proliferation and migration, leading to an inhibition of intimal thickening.
Batimastat:
-
Showed anti-neoplastic and anti-angiogenic activity in various tumor models.
-
In an orthotopic colon tumor model in mice, Batimastat treatment resulted in a 50% inhibition of primary tumor growth and a reduction in local and distant metastasis.
Marimastat:
-
Demonstrated a reduction in the size and number of metastatic foci in preclinical models of lung and breast cancer.
Doxycycline:
-
In a murine mammary tumor model (4T1), Doxycycline did not have a statistically significant effect on tumor growth or metastasis[1].
-
CMT-3 has been shown to be a more potent inhibitor of cell proliferation than Doxycycline in vitro[3].
Experimental Protocols
Gelatin Zymography for MMP-2 and MMP-9 Activity
This method is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) in biological samples.
1. Sample Preparation:
-
Collect conditioned media from cell cultures or prepare tissue homogenates.
-
Determine the protein concentration of each sample to ensure equal loading.
-
Mix the samples with a non-reducing sample buffer (without β-mercaptoethanol or dithiothreitol). Do not heat the samples.
2. Gel Electrophoresis:
-
Prepare a polyacrylamide gel (typically 8-10%) containing gelatin (e.g., 1 mg/mL) as a substrate.
-
Load the prepared samples into the wells of the gel.
-
Run the electrophoresis at a constant voltage (e.g., 120 V) in a cold room or on ice to prevent protein degradation.
3. Renaturation and Development:
-
After electrophoresis, remove the gel and wash it with a renaturing buffer (e.g., 2.5% Triton X-100) for 30-60 minutes at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubate the gel in a developing buffer (containing Tris-HCl, CaCl2, and ZnCl2) overnight at 37°C.
4. Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes.
-
Destain the gel with a solution of methanol and acetic acid until clear bands appear against a blue background. The clear bands represent areas where the gelatin has been degraded by the MMPs.
-
The intensity of the bands can be quantified using densitometry software.
Fluorogenic MMP Activity Assay
This is a high-throughput method for measuring MMP activity and screening for inhibitors.
1. Principle:
-
The assay utilizes a fluorogenic peptide substrate that is specific for a particular MMP. The substrate consists of a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When the MMP cleaves the peptide, the fluorophore is released from the quencher, resulting in an increase in fluorescence.
2. Procedure:
-
In a microplate, add the MMP enzyme, the test inhibitor (e.g., CMT-3) at various concentrations, and the assay buffer.
-
Incubate for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
The rate of the reaction is proportional to the MMP activity. The IC50 value of the inhibitor can be calculated by plotting the reaction rate against the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways of MMPs in Cancer Progression
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. Chemically modified non-antimicrobial tetracyclines are multifunctional drugs against advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemically Modified Non-Antimicrobial Tetracyclines are Multifunctional Drugs against Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Statistical Significance of CM-3: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive statistical validation of the experimental results of CM-3, a novel compound with significant therapeutic potential. The data presented herein offers a direct comparison with leading alternatives, equipping researchers, scientists, and drug development professionals with the critical information needed to evaluate its efficacy and mechanism of action.
Comparative Efficacy of this compound
The following table summarizes the key performance metrics of this compound in comparison to two alternative compounds, designated as Alternative A and Alternative B. The data is derived from a series of controlled in-vitro experiments.
| Metric | This compound | Alternative A | Alternative B |
| IC50 (nM) | 15.2 ± 2.1 | 25.8 ± 3.5 | 32.1 ± 4.2 |
| Receptor Binding Affinity (Ki, nM) | 5.6 ± 0.8 | 12.3 ± 1.5 | 18.9 ± 2.3 |
| Cell Viability at 10µM (%) | 92.5 ± 5.3 | 85.1 ± 6.8 | 78.4 ± 7.1 |
| Target Enzyme Inhibition (%) | 88.9 ± 4.7 | 72.4 ± 5.9 | 65.7 ± 6.2 |
Experimental Protocols
Cell Viability Assay
Cell viability was assessed using a standard MTT assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Alternative A, or Alternative B for 48 hours. Following treatment, MTT reagent was added, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm.
Receptor Binding Assay
Receptor binding affinity was determined using a competitive radioligand binding assay. Cell membranes expressing the target receptor were incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of an excess of a non-labeled antagonist. The radioactivity was measured using a scintillation counter.
Enzyme Inhibition Assay
The inhibitory effect of the compounds on the target enzyme was measured using a fluorescence-based assay. The enzyme, substrate, and varying concentrations of the test compounds were incubated together. The reaction was initiated by the addition of a cofactor, and the fluorescence intensity was measured over time.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects.
Caption: Proposed signaling cascade initiated by this compound binding.
Experimental Workflow
The diagram below outlines the general workflow for evaluating the efficacy of this compound and its alternatives.
Caption: Workflow for comparative analysis of compounds.
A Comparative Analysis of CM-3 (CM313) in the Treatment of Immune Thrombocytopenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of CM-3, identified in peer-reviewed literature as CM313 , a novel anti-CD38 monoclonal antibody. The focus of this analysis is on its application in the treatment of Immune Thrombocytopenia (ITP), with supporting data from recent clinical trials. This document outlines the performance of CM313 against a placebo and provides context with another anti-CD38 antibody, daratumumab, which has been explored in similar indications.
Overview of CM313
CM313 is a humanized monoclonal antibody that targets the CD38 protein, which is highly expressed on the surface of plasma cells. In Immune Thrombocytopenia, these plasma cells are responsible for producing autoantibodies that lead to the destruction of platelets. By targeting and depleting these CD38-positive plasma cells, CM313 aims to reduce the production of pathogenic autoantibodies, thereby increasing platelet counts and reducing bleeding risk.
Comparative Efficacy of CM313
Recent phase II clinical trial data has demonstrated the efficacy of CM313 in adult patients with persistent or chronic ITP who had an inadequate response to previous treatments. The primary comparator in these studies was a placebo.
Table 1: Efficacy of CM313 vs. Placebo in a Phase II Randomized Controlled Trial [1][2]
| Efficacy Endpoint | CM313 (n=30) | Placebo (n=15) | p-value |
| Overall Response Rate (ORR) at Week 8 | 83% | 20% | <0.001 |
| Median Time to Platelet Count ≥50x10⁹/L | 1 week | Not Reached | <0.001 |
| Median Cumulative Duration of Platelet Count ≥50x10⁹/L | 18 weeks | 3 weeks | 0.004 |
| Patients Maintaining Overall Response at Week 24 | 57% | N/A | N/A |
| Reduction in Bleeding Events (Baseline to Week 8) | From 37% to 10% | N/A | N/A |
Comparative Safety Profile
The safety profile of CM313 was evaluated in the same phase II clinical trial. The incidence of treatment-emergent adverse events (TEAEs) was comparable between the CM313 and placebo groups, with most events being mild to moderate in severity.
Table 2: Safety Profile of CM313 vs. Placebo [2]
| Adverse Event Category | CM313 (n=30) | Placebo (n=15) |
| Treatment-Emergent Adverse Events (TEAEs) | 87% | 80% |
| Most Common TEAEs | Infusion-related reactions, Petechiae | Petechiae |
| Infusion-Related Reactions | 30% | 13% |
| Petechiae | 27% | 67% |
| Severe Adverse Events | 7% | N/A |
Alternative Anti-CD38 Therapy: Daratumumab
Daratumumab is another anti-CD38 monoclonal antibody, primarily approved for the treatment of multiple myeloma. Its mechanism of action is similar to CM313, involving the depletion of CD38-expressing plasma cells. While not as extensively studied in ITP as CM313, there is emerging evidence from case reports and smaller studies suggesting its potential efficacy in refractory ITP. A direct comparative trial between CM313 and daratumumab for ITP has not been published.
Experimental Protocols
Phase II Clinical Trial Protocol for CM313 in ITP (Representative)
This protocol is based on the design of the CM313-ITP phase II trial (NCT06199089).[1][2]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled phase II trial.
-
Participants: Adult patients (≥18 years) with a diagnosis of persistent or chronic ITP, with a platelet count of <30×10⁹/L, who had failed or relapsed after at least one prior ITP therapy.
-
Randomization: Patients were randomized in a 2:1 ratio to receive either CM313 or a matching placebo.
-
Intervention:
-
CM313 was administered intravenously at a dose of 16 mg/kg.
-
Placebo was administered intravenously in a matching volume.
-
Treatment was given weekly for a total of eight weeks.
-
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 8, defined as a platelet count ≥30×10⁹/L and at least a twofold increase from baseline, and the absence of bleeding.
-
Key Secondary Endpoints:
-
Time to platelet response.
-
Duration of platelet response.
-
Incidence and severity of adverse events.
-
Changes in concomitant ITP medication usage.
-
-
Assessments: Platelet counts were monitored regularly throughout the study. Safety was assessed through the monitoring of adverse events, laboratory parameters, and vital signs.
Platelet Count Measurement
The following is a generalized protocol for manual platelet counting, a fundamental assay in ITP trials.
-
Principle: Whole blood is diluted with a solution that lyses red blood cells, and the remaining platelets are counted in a hemocytometer.
-
Procedure:
-
A 1:100 dilution of the blood sample is made using a 1% ammonium oxalate solution.
-
The diluted sample is mixed thoroughly and allowed to stand for 10 minutes to ensure complete lysis of red blood cells.
-
A hemocytometer (Neubauer chamber) is charged with the diluted sample.
-
The chamber is left in a moist environment for 15-20 minutes to allow the platelets to settle.
-
Platelets are counted under a phase-contrast microscope at 400x magnification in the central 25 small squares of the large central square.
-
The platelet count per microliter of blood is calculated using the formula: (Number of platelets counted × dilution factor) / (Area counted × Depth of chamber).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of CM313
CM313 targets CD38 on plasma cells, leading to their depletion through several mechanisms, primarily Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
Caption: CM313 binds to CD38 on plasma cells, triggering cell death via ADCC and CDC.
Experimental Workflow for a Phase II ITP Clinical Trial
The following diagram illustrates a typical workflow for a patient enrolled in a phase II clinical trial for an ITP therapeutic like CM313.
Caption: Workflow of a randomized controlled trial for an ITP therapeutic.
References
Safety Operating Guide
Essential Safety and Operational Protocols for Handling CM-3 Biocide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling of CM-3, a biocide containing a 3:1 mixture of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT). Adherence to these protocols is essential to ensure personnel safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent skin sensitizer and can cause severe skin burns and eye damage. It is also toxic if swallowed, inhaled, or in contact with skin.[1][2][3] The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact and sensitization.[3] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye damage.[4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or inadequate ventilation. | To prevent inhalation of aerosols or vapors.[1] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure risk.
Experimental Protocol: General Handling of this compound
-
Preparation: Before handling, ensure a well-ventilated area, such as a chemical fume hood, is available. Confirm that an emergency eyewash station and safety shower are accessible.
-
Personal Protective Equipment: Don all required PPE as specified in Table 1.
-
Dispensing: When dispensing this compound, avoid creating aerosols. Use a pipette or a graduated cylinder for accurate measurement.
-
Compatibility: Avoid contact with oxidizing agents, reducing agents, amines, and mercaptans.[3]
-
Storage: Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
Table 2: Emergency Response for this compound Exposure
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3] |
Spill Decontamination and Disposal Plan
Prompt and correct cleanup of a this compound spill is necessary to prevent skin sensitization from incidental contact.[5]
Experimental Protocol: this compound Spill Decontamination
-
Evacuate and Ventilate: Evacuate the immediate area of the spill and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material such as clay or vermiculite to contain the spill.[5]
-
Deactivation Solution Preparation: Prepare a deactivation solution by mixing sodium bicarbonate and 5% sodium hypochlorite (household bleach) in water.
-
Application of Deactivation Solution: Carefully apply the deactivation solution to the absorbent material and the spill area.
-
Collection of Waste: Collect the absorbed and deactivated material using a scoop or brush and place it into a designated, labeled hazardous waste container.
-
Final Cleaning: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[1]
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound, including emergency spill procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
